FHD-609
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H56N8O6 |
|---|---|
分子量 |
829.0 g/mol |
IUPAC 名称 |
(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)/t39-/m0/s1 |
InChI 键 |
OBNRBCUHEAAFPS-KDXMTYKHSA-N |
产品来源 |
United States |
Foundational & Exploratory
FHD-609 Mechanism of Action in Synovial Sarcoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FHD-609 is a first-in-class, potent, and selective heterobifunctional protein degrader targeting bromodomain-containing protein 9 (BRD9) for the treatment of synovial sarcoma. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. This compound leverages the synthetic lethal relationship between the SS18-SSX fusion oncoprotein, the hallmark of synovial sarcoma, and the dependency on the non-canonical BAF (ncBAF) chromatin remodeling complex, of which BRD9 is a key component. By inducing the proteasomal degradation of BRD9, this compound disrupts the oncogenic activity of the BAF complex, leading to the downregulation of key cancer-driving genes and subsequent anti-tumor effects. This guide details the molecular pathways, summarizes key experimental findings, and provides an overview of the methodologies employed in the investigation of this compound.
Introduction to Synovial Sarcoma and the Role of BRD9
Synovial sarcoma is an aggressive soft tissue sarcoma characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which generates a fusion gene between the SS18 gene and one of three SSX genes (SSX1, SSX2, or SSX4).[1] The resulting SS18-SSX fusion oncoprotein is the primary driver of tumorigenesis. This fusion protein integrates into the mammalian SWI/SNF (BAF) chromatin remodeling complex, displacing the wild-type SS18 subunit. This aberrant BAF complex, often referred to as the non-canonical BAF (ncBAF) complex, alters gene expression and drives the oncogenic state.[1]
BRD9 is a unique and essential subunit of the ncBAF complex in synovial sarcoma cells.[1] Its bromodomain is critical for the proper function and targeting of this oncogenic complex. The dependency of synovial sarcoma cells on BRD9 for survival presents a therapeutic vulnerability. This compound was designed to exploit this dependency by selectively targeting BRD9 for degradation.[1]
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader. It is composed of a ligand that binds to BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between BRD9 and the E3 ligase, leading to the polyubiquitination of BRD9 and its subsequent degradation by the proteasome.[2]
The degradation of BRD9 has profound downstream effects on gene expression. In preclinical models, this compound-induced BRD9 degradation resulted in the decreased expression of the proto-oncogene MYC and the proliferation marker Ki67.[3] Furthermore, RNA sequencing analyses revealed a downregulation of gene sets associated with the cell cycle and MYC targets.[3]
Signaling Pathway
Caption: this compound induces BRD9 degradation, disrupting the oncogenic ncBAF complex.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent and selective degradation of BRD9 in synovial sarcoma cell lines, leading to significant anti-proliferative effects.
| Cell Line | Assay Type | Result | Reference |
| SYO-1 | BRD9 Degradation | 16-fold reduction in BRD9 after 4 hours at 16 nM | [4] |
| Various Synovial Sarcoma Cell Lines | Growth Inhibition / Colony Formation | Picomolar growth inhibitory and colony formation effects | [4] |
| Live Cells | BRD9 Degradation Kinetics | Dmax of 97% | [4] |
In Vivo Studies
In vivo studies using xenograft models of synovial sarcoma have shown significant anti-tumor activity of this compound.
| Model | Treatment | Outcome | Reference |
| SYO-1 Xenograft | This compound (0.05, 0.25, 1.0, 5.0 mg/kg, single IV dose) | Dose- and time-dependent BRD9 degradation correlated with anti-tumor efficacy | [4] |
| ASKA Xenograft | This compound (0.1, 0.5, 2.0 mg/kg, IV) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib; complete tumor suppression at 2 mg/kg over 30 days | [4] |
Clinical Data (Phase 1 Study - NCT04965753)
A Phase 1, multicenter, open-label, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of intravenously administered this compound in patients with advanced synovial sarcoma or SMARCB1-loss tumors.
Patient Demographics and Dosing
| Characteristic | Value | Reference |
| Number of Patients | 55 | [2][3] |
| Dosing Regimens | 5-80 mg twice weekly (BIW) and 40-120 mg once weekly (QW) | [2][3] |
| Maximum Tolerated Dose (MTD) | 40 mg BIW and 80 mg QW | [2][3] |
Clinical Activity and Pharmacodynamics
| Outcome | Result | Reference |
| Partial Response | 1 patient (2%) | [2][3] |
| Stable Disease | 8 patients (15%) | [2][3] |
| Stable Disease > 6 months | 2 patients | [2][3] |
| BRD9 Degradation in Tumor Tissue | Extensive degradation observed, corresponding to downregulation of cancer cell proliferation gene sets | [3] |
Safety and Tolerability
| Adverse Event Profile | Details | Reference |
| Most Common Treatment-Related AEs (Grade 1-2) | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | [2] |
| Dose-Limiting Toxicities | QTc prolongation and syncope | [2][3] |
| Partial Clinical Hold | The FDA placed a partial clinical hold on the trial due to a grade 4 QTc prolongation event. | [3] |
Experimental Protocols Overview
Detailed, step-by-step experimental protocols for the clinical development of this compound are proprietary. However, based on published literature, the following methodologies were central to the investigation of this compound's mechanism of action.
Western Blotting for BRD9 Degradation
-
Purpose: To quantify the reduction in BRD9 protein levels in cells treated with this compound.
-
Methodology: Synovial sarcoma cell lines (e.g., SYO-1) were treated with varying concentrations of this compound for different durations. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for BRD9. A loading control (e.g., GAPDH or β-actin) was used to normalize protein levels.
In Vivo Tumor Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human synovial sarcoma cell lines (e.g., SYO-1, ASKA) were implanted into immunodeficient mice. Once tumors were established, mice were treated with this compound intravenously at various doses and schedules. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were often excised for pharmacodynamic analysis (e.g., BRD9 levels via IHC or Western blot).
Immunohistochemistry (IHC) for BRD9 in Tumor Tissue
-
Purpose: To visualize and quantify the degradation of BRD9 within the tumor microenvironment.
-
Methodology: Tumor biopsies from patients in the Phase 1 trial or from xenograft models were fixed, paraffin-embedded, and sectioned. The sections were then stained with an antibody specific for BRD9. The intensity and extent of staining were evaluated to determine the level of BRD9 protein expression.
RNA Sequencing (RNA-seq)
-
Purpose: To analyze the global changes in gene expression following BRD9 degradation.
-
Methodology: RNA was extracted from tumor tissue from patients treated with this compound or from treated xenograft models. The RNA was then sequenced, and the resulting data was analyzed to identify genes that were significantly up- or downregulated. Gene set enrichment analysis (GSEA) was used to identify affected biological pathways.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for this compound development.
Conclusion
This compound represents a novel and targeted therapeutic approach for synovial sarcoma, a disease with limited treatment options. Its mechanism of action, centered on the selective degradation of BRD9, directly targets the oncogenic driver of this cancer. Preclinical and clinical data have demonstrated that this compound effectively degrades BRD9, leading to the downregulation of key oncogenic pathways and resulting in anti-tumor activity. While the clinical development of this compound has been impacted by cardiac-related toxicities, the validation of BRD9 as a therapeutic target in synovial sarcoma paves the way for the development of next-generation BRD9 degraders with improved safety profiles. The insights gained from the study of this compound are invaluable for the future of targeted protein degradation in oncology.
References
The Discovery and Chemical Architecture of FHD-609: A Targeted Protein Degrader
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of FHD-609, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). Developed by Foghorn Therapeutics, this compound has been investigated as a potential therapeutic for synovial sarcoma and SMARCB1-deficient tumors, leveraging a synthetic lethal relationship with the SS18-SSX translocation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3] By hijacking the body's natural protein disposal system, this compound offers a novel therapeutic modality for cancers dependent on BRD9. This guide summarizes the discovery process, delineates the chemical structure, presents key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assays used to characterize this molecule.
Discovery and Optimization
The discovery of this compound stemmed from a focused effort to develop a selective and potent degrader of BRD9. The process involved the synthesis and optimization of a series of first-generation compounds.[2] This lead optimization process aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately identifying this compound as a clinical candidate.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This tripartite structure is essential for its function as a PROTAC.
| Property | Value |
| Chemical Formula | C47H56N8O6 |
| Molecular Weight | 829.02 g/mol |
| CAS Number | 2676211-64-4 |
Table 1: Chemical and Physical Properties of this compound.
The chemical structure of this compound consists of a BRD9 ligand, a linker, and a deoxy-thalidomide derivative as the CRBN ligand.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BRD9 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, which is critical for the survival of certain cancer cells, such as those found in synovial sarcoma.
Figure 1: Mechanism of action of this compound as a BRD9 degrader.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and rapid degradation of BRD9 in various cancer cell lines.
| Assay | Cell Line | Metric | Value |
| Live Cell Kinetic Degradation | Not Specified | Dmax | 97% |
| BRD9 Degradation | SYO1 | Fold Reduction | 16-fold (at 16 nM, 4h) |
| Growth Inhibition | Synovial Sarcoma Cell Lines | Effect | Picomolar growth inhibitory effects |
| Colony Formation | Synovial Sarcoma Cell Lines | Effect | Picomolar colony formation effects |
Table 2: In Vitro Activity of this compound.
In Vivo Efficacy
Preclinical studies in xenograft mouse models have shown significant anti-tumor activity of this compound.
| Model | Treatment | Outcome |
| SYO-1 Xenograft | 1 mg/kg, i.v., twice a week for 28 days | Maintained BRD9 degradation and anti-tumor activity |
| SYO-1 Xenograft | Single i.v. doses (0.05, 0.25, 1.0, 5.0 mg/kg) | Dose- and time-dependent BRD9 degradation correlated with antitumor efficacy |
| ASKA Xenograft | i.v. doses (0.1, 0.5, 2.0 mg/kg) | Superior tumor growth inhibition compared to standard-of-care; complete suppression at 2 mg/kg over 30 days |
Table 3: In Vivo Efficacy of this compound.
Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple species.
| Species | Half-life (t1/2) | Key Finding |
| Mouse | 16 hours | Long half-life, large volume of distribution, low oral bioavailability |
| Rat | 20 hours | Long half-life, large volume of distribution, low oral bioavailability |
| Cynomolgus Monkey | 17 hours | Long half-life, large volume of distribution, low oral bioavailability |
Table 4: Pharmacokinetic Parameters of this compound.
Clinical Data
This compound was evaluated in a Phase I clinical trial (NCT04965753) in patients with advanced synovial sarcoma or SMARCB1-deficient tumors.
| Parameter | Finding |
| Dosing | Intravenous, escalating doses, twice weekly (5-80 mg) or once weekly (40-120 mg) |
| Maximum Tolerated Dose | 40 mg twice weekly and 80 mg once weekly |
| Adverse Events | Most common were dysgeusia, dry mouth, fatigue, and anemia (predominantly grades 1-2) |
| Pharmacodynamics | Extensive BRD9 degradation in tumor tissue |
| Efficacy | One partial response and eight patients with stable disease |
Table 5: Summary of Phase I Clinical Trial Data for this compound.
Experimental Protocols
The following are representative protocols for key assays used in the characterization of BRD9 degraders.
Western Blot for BRD9 Degradation
This protocol is used to assess the reduction in BRD9 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-BRD9
-
Secondary HRP-conjugated antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with primary anti-BRD9 antibody, followed by the secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Figure 2: Experimental workflow for Western Blot analysis.
TR-FRET Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of a compound to its target protein.
Materials:
-
Fluorescent microplate reader capable of TR-FRET
-
384-well plates
-
Recombinant BRD9 protein (e.g., GST-tagged)
-
Terbium-labeled donor (e.g., anti-GST antibody)
-
Dye-labeled acceptor (e.g., fluorescently labeled ligand)
-
Assay buffer
Procedure:
-
Reagent Preparation: Dilute all reagents in the assay buffer.
-
Assay Plate Setup: Add diluted donor, acceptor, BRD9 protein, and the test compound (this compound) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.
-
Measurement: Measure the fluorescence intensity at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50.
Live-Cell Kinetic Degradation Assay
This assay monitors the degradation of the target protein in real-time within living cells.
Materials:
-
Cell line expressing a tagged version of the target protein (e.g., HiBiT-BRD9)
-
Luminometer plate reader
-
White, opaque multi-well plates
-
This compound
-
Lytic detection reagent (e.g., Nano-Glo® HiBiT Lytic Detection System)
Procedure:
-
Cell Plating: Seed the engineered cells in the multi-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Time-Course Measurement: At various time points, add the lytic reagent to the wells and measure luminescence.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein over time, allowing for the calculation of degradation kinetics (e.g., Dmax, DC50).
Logical Relationships in this compound Development
The development of this compound followed a logical progression from initial discovery to clinical evaluation.
Figure 3: Logical progression of this compound development.
Conclusion
This compound is a potent and selective degrader of BRD9 that has demonstrated promising preclinical activity and has been evaluated in a Phase I clinical trial. The data summarized in this guide highlight its potential as a targeted therapy for specific cancer patient populations. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
FHD-609: A Targeted Approach to BRD9 Degradation for Synovial Sarcoma and Other BAF-Complex Altered Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FHD-609 is a potent and selective heterobifunctional protein degrader that specifically targets Bromodomain-containing protein 9 (BRD9) for ubiquitination and subsequent proteasomal degradation. BRD9 is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a critical dependency in certain cancers such as synovial sarcoma, which is characterized by the SS18-SSX fusion oncoprotein, and other tumors with SMARCB1 loss.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Introduction: The Rationale for Targeting BRD9
The mammalian SWI/SNF chromatin remodeling complex, also known as the BAF complex, plays a crucial role in regulating gene expression by controlling chromatin accessibility.[5] There are three main subtypes of the BAF complex: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF). BRD9 is a defining subunit of the ncBAF complex.
In synovial sarcoma, the characteristic SS18-SSX fusion protein displaces the tumor suppressor SMARCB1 from the cBAF complex, leading to a dependency on the ncBAF complex for cell survival and proliferation. This synthetic lethal relationship makes BRD9 an attractive therapeutic target in synovial sarcoma and other SMARCB1-deficient tumors. This compound was developed as a targeted protein degrader to exploit this vulnerability.
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader. It is composed of three key components: a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both BRD9 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD9 and its subsequent degradation by the proteasome. This targeted degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional programs and inhibition of tumor growth.
Quantitative Data
This compound has demonstrated potent and selective degradation of BRD9, leading to anti-proliferative effects in preclinical models of synovial sarcoma.
Table 1: In Vitro Degradation and Potency of this compound
| Cell Line | Assay Type | Metric | Value | Time (hours) | Reference |
| HEK293 | HiBiT Assay | DC50 | 190 pM | Not Specified | |
| HEK293 | HiBiT Assay | Dmax | 97% | Not Specified | |
| SYO-1 | Western Blot | BRD9 Reduction | 16-fold | 4 |
Table 2: In Vivo Efficacy of this compound in Synovial Sarcoma Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| SYO-1 CDX | Single IV administration (0.05, 0.25, 1.0, and 5.0 mg/kg) | Dose- and time-dependent BRD9 degradation and antitumor efficacy | |
| ASKA CDX | IV administration (0.1, 0.5, and 2.0 mg/kg) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib; complete suppression at 2 mg/kg over 30 days | |
| SYO-1 Xenograft | 1 mg/kg, IV, twice a week for 28 days | Maintained BRD9 degradation and dose-dependent anti-tumor activities |
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Value | Dosing Schedule | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg | Twice weekly (IV) | Advanced synovial sarcoma or SMARCB1-deficient tumors | |
| Maximum Tolerated Dose (MTD) | 80 mg | Once weekly (IV) | Advanced synovial sarcoma or SMARCB1-deficient tumors | |
| Dose-Limiting Toxicities | QTc prolongation, syncope | 40 and 60 mg twice weekly | Advanced synovial sarcoma or SMARCB1-deficient tumors | |
| Common Treatment-Related Adverse Events | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | 5-120 mg (IV) | Advanced synovial sarcoma or SMARCB1-deficient tumors | |
| Clinical Activity | 1 partial response (2%), 8 stable disease (15%) | 5-120 mg (IV) | Advanced synovial sarcoma or SMARCB1-deficient tumors |
Signaling Pathway
In synovial sarcoma, the SS18-SSX fusion protein integrates into the cBAF complex, displacing the SMARCB1 subunit. This aberrant cBAF complex is unable to properly regulate gene expression. Consequently, the cells become dependent on the ncBAF complex, which contains BRD9, for survival. Degradation of BRD9 by this compound disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic gene expression and ultimately, cell death.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound.
Western Blotting for BRD9 Degradation
This protocol is used to assess the dose- and time-dependent degradation of BRD9 protein in cells treated with this compound.
-
Materials:
-
Synovial sarcoma cell line (e.g., SYO-1)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare them with Laemmli sample buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the BRD9-FHD-609-CRBN ternary complex.
-
Materials:
-
Synovial sarcoma cell line
-
This compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Ice-cold non-denaturing lysis buffer
-
Antibody against CRBN or a tag on the E3 ligase
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash Buffer
-
Elution Buffer (2x Laemmli sample buffer)
-
Anti-BRD9 antibody for Western blotting
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation. Treat the cells with this compound or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins with 2x Laemmli sample buffer.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the effect of this compound on the viability of synovial sarcoma cells.
-
Materials:
-
Synovial sarcoma cell line
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a DMSO vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
-
-
Experimental Workflow
The characterization of a protein degrader like this compound follows a systematic workflow from initial screening to in vivo efficacy studies.
Conclusion
This compound is a promising, first-in-class selective BRD9 protein degrader with a clear mechanism of action and demonstrated preclinical and early clinical activity in synovial sarcoma and other SMARCB1-deficient tumors. The data presented in this technical guide underscore the potential of this compound as a novel therapeutic agent for these difficult-to-treat cancers. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile. The provided experimental protocols offer a robust framework for researchers and drug development professionals working with this compound and other targeted protein degraders.
References
The ncBAF Complex: A Therapeutic Target for FHD-609 in Synovial Sarcoma and SMARCB1-Deficient Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The non-canonical SWI/SNF (BAF) chromatin remodeling complex, ncBAF, has emerged as a critical dependency in specific cancer subtypes, most notably synovial sarcoma and SMARCB1-deficient tumors. This dependency is centered on the BRD9 subunit, a unique component of the ncBAF complex. FHD-609, a potent and selective heterobifunctional degrader of BRD9, has been developed to exploit this vulnerability. By inducing the targeted degradation of BRD9, this compound disrupts the function of the ncBAF complex, leading to anti-tumor activity. This technical guide provides a comprehensive overview of the ncBAF complex as a therapeutic target, the mechanism of action of this compound, and the preclinical and clinical data supporting its development. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also included to facilitate further research in this promising area of oncology.
The ncBAF Complex: A Key Regulator of Gene Expression
The mammalian SWI/SNF chromatin remodeling complexes are multi-subunit machines that utilize the energy of ATP hydrolysis to modulate chromatin structure and thereby regulate gene expression.[1][2] These complexes exist in three main forms: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF).[2][3] While sharing core subunits, each complex is defined by the presence of unique components that dictate their specific functions.[2]
The ncBAF complex is distinguished by the presence of the BRD9 and GLTSCR1/1L subunits and the absence of SMARCB1 and ARID1A/B, which are core components of the cBAF complex. This distinct composition leads to a unique genomic localization and regulatory role for the ncBAF complex.
The Role of ncBAF in Cancer
In certain cancers, the function of the cBAF complex is compromised, leading to a dependency on the ncBAF complex for survival. This is particularly evident in:
-
Synovial Sarcoma: Characterized by a chromosomal translocation that produces the SS18-SSX fusion oncoprotein. This fusion protein incorporates into and disrupts the function of the cBAF complex, rendering the cells dependent on the ncBAF complex for survival.
-
SMARCB1-Deficient Tumors: These tumors, which include malignant rhabdoid tumors, have lost the function of the SMARCB1 tumor suppressor, a core component of the cBAF complex. This loss also creates a dependency on the ncBAF complex.
This dependency presents a therapeutic window for targeting the ncBAF complex in these specific cancer types.
This compound: A Targeted BRD9 Degrader
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific target protein. PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is designed to specifically target BRD9 for degradation. By degrading BRD9, this compound effectively dismantles the ncBAF complex, disrupting its function and leading to cell death in ncBAF-dependent cancer cells.
Quantitative Data
Preclinical Efficacy of this compound
This compound has demonstrated potent and selective degradation of BRD9, leading to significant anti-tumor activity in preclinical models of synovial sarcoma.
| Parameter | Cell Line/Model | Value | Reference |
| BRD9 Degradation (Dmax) | Live cell kinetics assays | 97% | |
| BRD9 Degradation | SYO1 synovial sarcoma cells (16 nM, 4h) | 16-fold reduction | |
| Growth Inhibition | Synovial sarcoma cell lines | Picomolar effects | |
| Tumor Growth Inhibition | ASKA synovial sarcoma CDX model (2 mg/kg) | Complete suppression over 30 days |
Phase I Clinical Trial of this compound (NCT04965753)
A Phase I, open-label, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, and preliminary clinical activity of this compound in patients with advanced synovial sarcoma or SMARCB1-deficient tumors.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg twice weekly | |
| Equivalent Weekly MTD | 80 mg once weekly | |
| Partial Response | 1 (2%) of 55 patients | |
| Stable Disease | 8 (15%) of 55 patients | |
| Stable Disease > 6 months | 2 (4%) of 55 patients |
Note: The clinical trial was placed on a partial clinical hold by the FDA due to a case of Grade 4 QTc prolongation.
Experimental Protocols
Western Blot for BRD9 Degradation
This protocol is used to quantify the degradation of BRD9 protein in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., synovial sarcoma cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD9 and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities to determine the extent of BRD9 degradation relative to the loading control.
Flow Cytometry for Intracellular BRD9 Detection
This protocol allows for the quantification of intracellular BRD9 protein levels on a single-cell basis.
Materials:
-
Cell suspension
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Fluorochrome-conjugated primary antibody against BRD9
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Fixation: Fix the cells to preserve their structure.
-
Permeabilization: Permeabilize the cell membranes to allow antibody entry.
-
Staining: Stain the cells with a fluorochrome-conjugated anti-BRD9 antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) to determine the level of intracellular BRD9.
RNA-Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol is used to assess the impact of this compound on the transcriptome of cancer cells.
Materials:
-
RNA extraction kit
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare sequencing libraries from the RNA samples.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes and pathways affected by this compound treatment.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is used to identify the genomic regions where the ncBAF complex binds.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents
-
Antibody against a specific ncBAF subunit (e.g., BRD9)
-
Immunoprecipitation reagents
-
DNA purification kit
-
ChIP-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes within the cells.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Use an antibody to immunoprecipitate the ncBAF complex along with the bound DNA.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and sequence the DNA.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the binding sites of the ncBAF complex.
Signaling Pathways and Logical Relationships
References
FHD-609 and its Impact on Chromatin Remodeling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FHD-609 is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] In certain cancers, such as synovial sarcoma and SMARCB1-deficient tumors, malignant cells exhibit a strong dependency on BRD9 for survival.[2][3] this compound leverages this dependency by inducing the targeted degradation of BRD9, leading to the disruption of oncogenic gene expression programs and subsequent tumor growth inhibition. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on chromatin remodeling, and a summary of key preclinical and clinical findings. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development in this area.
Core Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that functions by hijacking the body's natural protein disposal system.[4] It is composed of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, which in turn alters chromatin accessibility and gene expression, ultimately leading to anti-tumor effects in dependent cancer cells.
Caption: Mechanism of action of this compound as a BRD9 degrader.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SYO-1 | Synovial Sarcoma | BRD9 Degradation (16 nM, 4h) | 16-fold reduction | |
| Multiple | Synovial Sarcoma | Growth Inhibition | Picomolar IC50 | |
| - | - | BRD9 Degradation (Dmax) | 97% |
Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference |
| SYO-1 CDX | Synovial Sarcoma | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV) | Dose- and time-dependent BRD9 degradation and anti-tumor efficacy | |
| ASKA CDX | Synovial Sarcoma | 0.1, 0.5, 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib |
Table 3: Phase I Clinical Trial (NCT04965753) - Patient Demographics and Dosing
| Parameter | Value | Reference |
| Number of Patients | 55 | |
| Cancer Types | Advanced Synovial Sarcoma or SMARCB1-deficient tumors | |
| Dosing Regimens | 5-80 mg twice weekly (BIW) or 40-120 mg once weekly (QW), IV | |
| Maximum Tolerated Dose (MTD) | 40 mg BIW and 80 mg QW |
Table 4: Phase I Clinical Trial (NCT04965753) - Preliminary Efficacy and Adverse Events
| Parameter | Value | Reference |
| Partial Response | 1 patient (2%) | |
| Stable Disease | 8 patients (15%) | |
| Stable Disease > 6 months | 2 patients | |
| Most Common Treatment-Related Adverse Events (Grade 1-2) | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | |
| Dose-Limiting Toxicities | QTc prolongation, syncope |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below. These represent standard protocols and may require optimization for specific experimental conditions.
BRD9 Degradation Assay (Western Blot)
This protocol describes the confirmation of dose- and time-dependent degradation of the BRD9 protein following treatment with this compound.
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., synovial sarcoma cell line SYO-1) in 6-well plates. Treat with varying concentrations of this compound or vehicle control (DMSO) for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Separate proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize BRD9 levels to the loading control.
Caption: Western Blot workflow for BRD9 degradation analysis.
Chromatin Accessibility Assay (ATAC-seq)
This protocol outlines the general steps for Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to identify changes in chromatin accessibility following this compound treatment.
-
Cell Preparation: Harvest approximately 50,000 cells and wash with ice-cold PBS.
-
Cell Lysis: Lyse cells with a cold lysis buffer to isolate nuclei.
-
Tagmentation: Treat the nuclei with Tn5 transposase, which will cut and ligate sequencing adapters into open chromatin regions.
-
DNA Purification: Purify the tagmented DNA.
-
Library Preparation: Amplify the tagmented DNA using PCR to generate a sequencing library.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis: Align reads to a reference genome and identify regions of open chromatin (peaks). Compare peak distributions between this compound-treated and control samples to identify differential accessibility.
Caption: General workflow for ATAC-seq.
Chromatin Immunoprecipitation Assay (ChIP-seq)
This protocol details the general workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genomic locations of specific DNA-binding proteins or histone modifications affected by this compound.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD9 or a specific histone mark).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome and identify regions of enrichment (peaks) for the target protein.
Caption: General workflow for ChIP-seq.
Transcriptome Analysis (RNA-seq)
This protocol describes the general steps for RNA sequencing (RNA-seq) to analyze changes in gene expression following this compound treatment.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation:
-
mRNA selection/rRNA depletion: Enrich for messenger RNA (poly-A selection) or deplete ribosomal RNA.
-
Fragmentation: Fragment the RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA).
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing.
-
PCR Amplification: Amplify the library.
-
-
Library Quality Control and Sequencing: Assess the quality of the library and perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control of Reads: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Caption: General workflow for RNA-seq.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on BRD9. Its mechanism of action, centered on the targeted degradation of this key chromatin remodeler, leads to profound changes in the epigenetic landscape and a subsequent shutdown of oncogenic transcriptional programs. The preclinical and early clinical data demonstrate a clear anti-tumor activity, although further investigation and careful management of potential toxicities are warranted. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and application of BRD9 degraders in oncology.
References
- 1. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 3. foghorntx.com [foghorntx.com]
- 4. Protocol for Bulk-ATAC sequencing in head and neck squamous cell carcinoma. | Broad Institute [broadinstitute.org]
The Synthetic Lethal Interplay of SS18-SSX and FHD-609: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic lethal relationship between the SS18-SSX fusion oncoprotein, the defining molecular driver of synovial sarcoma, and FHD-609, a first-in-class clinical-stage degrader of the bromodomain-containing protein 9 (BRD9). This document provides a comprehensive overview of the underlying molecular mechanisms, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the critical biological pathways and experimental workflows.
The Molecular Basis of Synthetic Lethality
Synovial sarcoma is a rare and aggressive soft-tissue cancer characterized by a chromosomal translocation, t(X;18), which fuses the SS18 gene to one of three SSX genes (SSX1, SSX2, or SSX4). The resultant SS18-SSX fusion oncoprotein is the primary oncogenic driver in this disease.
The SS18-SSX fusion protein integrates into the mammalian SWI/SNF (BAF) chromatin remodeling complex, a critical regulator of gene expression. This integration leads to a profound alteration of the BAF complex's function and composition. Specifically, SS18-SSX displaces the wild-type SS18 subunit and causes the eviction of the tumor suppressor SMARCB1 (also known as BAF47 or INI1) from the canonical BAF (cBAF) complex. This aberrant SS18-SSX-containing BAF complex is then retargeted from its normal sites at enhancers to broad polycomb-repressed domains. At these new locations, it aberrantly activates a set of bivalent genes, driving the oncogenic transcriptional program of synovial sarcoma.
This hijacking of the cBAF complex by SS18-SSX creates a critical dependency on a non-canonical form of the BAF complex, known as the ncBAF complex. A key and unique subunit of this ncBAF complex is the bromodomain-containing protein 9 (BRD9). The survival and proliferation of synovial sarcoma cells become exquisitely dependent on the continued function of this ncBAF complex, thus establishing a synthetic lethal vulnerability.
This compound is a potent and selective heterobifunctional degrader of BRD9. As a proteolysis-targeting chimera (PROTAC), this compound brings BRD9 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. By eliminating BRD9, this compound effectively dismantles the ncBAF complex, upon which SS18-SSX-driven cancer cells are dependent for survival. This targeted degradation of BRD9 leads to the inhibition of tumor growth.
Quantitative Data Summary
Preclinical Data of this compound in Synovial Sarcoma Models
| Cell Line | Assay | Concentration | Result | Reference |
| SYO-1 | BRD9 Degradation | 16 nM (4 hours) | 16-fold reduction in BRD9 protein | |
| Multiple Synovial Sarcoma Cell Lines | Growth Inhibition / Colony Formation | Picomolar range | Potent inhibition of cell growth and colony formation |
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| SYO-1 CDX | Single IV dose (0.05, 0.25, 1.0, 5.0 mg/kg) | Dose- and time-dependent BRD9 degradation and anti-tumor efficacy | |
| ASKA CDX | IV dose (0.1, 0.5, 2.0 mg/kg) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib; complete suppression at 2 mg/kg over 30 days |
Phase I Clinical Trial of this compound (NCT04965753)
| Parameter | Value | Reference |
| Patient Population | 55 patients with advanced synovial sarcoma or SMARCB1-deficient tumors | |
| Dosing Regimens | Intravenous, twice weekly (5-80 mg) or once weekly (40-120 mg) | |
| Maximum Tolerated Dose (MTD) | 40 mg twice weekly / 80 mg once weekly | |
| Dose-Limiting Toxicities (DLTs) | QTc prolongation and syncope | |
| Common Treatment-Related Adverse Events (Grade 1-2) | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | |
| Clinical Activity | 1 partial response (2%), 8 stable disease (15%) | |
| Pharmacodynamics | Dose-dependent BRD9 degradation in tumor tissue |
Experimental Protocols
BRD9 Degradation Assay in Synovial Sarcoma Cells
Objective: To quantify the in vitro degradation of BRD9 protein in synovial sarcoma cells following treatment with this compound.
Materials:
-
Synovial sarcoma cell lines (e.g., SYO-1, ASKA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Seeding: Seed synovial sarcoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. A time-course experiment (e.g., 2, 4, 8, 24 hours) can also be performed.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD9 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BRD9 signal to the loading control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SS18-SSX
Objective: To identify the genomic binding sites of the SS18-SSX fusion protein and associated BAF complex subunits.
Materials:
-
Synovial sarcoma cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Micrococcal nuclease or sonicator for chromatin fragmentation
-
ChIP-grade antibody against SS18 (to pull down both wild-type and fusion protein) or a V5-tag if using tagged SS18-SSX
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Fragment the chromatin to a size range of 200-1000 bp using enzymatic digestion or sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-SS18 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads with a series of buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify SS18-SSX binding sites.
RNA-sequencing (RNA-seq) for Gene Expression Analysis
Objective: To determine the changes in gene expression in synovial sarcoma cells following this compound treatment or SS18-SSX knockdown.
Materials:
-
Synovial sarcoma cells treated with this compound/DMSO or transfected with shRNA against SS18-SSX/control shRNA
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA purification kit (poly-A selection) or ribosomal RNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Extraction: Extract total RNA from the treated/transfected cells.
-
RNA Quality Control: Assess the quality and integrity of the RNA.
-
Library Preparation:
-
Purify mRNA from the total RNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters and amplify the library.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated upon treatment or knockdown.
-
Conduct pathway and gene set enrichment analysis to understand the biological consequences of the observed expression changes.
-
Visualizations
Signaling Pathway of SS18-SSX and this compound Action
Caption: SS18-SSX hijacks cBAF, creating dependency on ncBAF, which is targeted by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical and clinical evaluation of this compound in synovial sarcoma.
Logical Relationship of Synthetic Lethality
Caption: Synthetic lethal relationship between SS18-SSX-induced cBAF dysfunction and this compound-mediated ncBAF inhibition.
The Impact of FHD-609 on Downstream Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FHD-609 is a potent and selective heterobifunctional degrader of the Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. By inducing the degradation of BRD9, this compound disrupts critical gene expression programs that drive the proliferation of certain cancers, particularly synovial sarcoma and specific subtypes of acute myeloid leukemia (AML). This document provides an in-depth technical guide on the core impact of this compound on downstream gene expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Introduction to this compound and its Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets BRD9 for ubiquitination and subsequent degradation by the proteasome. BRD9, through its bromodomain, recognizes acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific genomic loci to modulate chromatin structure and gene transcription. In certain malignancies, such as synovial sarcoma characterized by the SS18-SSX fusion oncoprotein, and in some AML subtypes, cancer cells exhibit a strong dependency on BRD9 for their survival and proliferation.
The degradation of BRD9 by this compound leads to the eviction of the ncBAF complex from chromatin, resulting in significant alterations in the transcriptional landscape. This targeted protein degradation has been shown to downregulate key oncogenic gene sets, offering a promising therapeutic strategy.
Impact on Downstream Gene Expression
Extensive analysis of preclinical models and patient-derived samples from clinical trials has demonstrated that this compound-mediated degradation of BRD9 leads to a significant downregulation of genes associated with cancer cell proliferation and oncogenic growth.
Gene Set Enrichment Analysis (GSEA) in Synovial Sarcoma
In a phase I clinical study involving patients with advanced synovial sarcoma, RNA-sequencing of tumor biopsies revealed that extensive BRD9 degradation corresponded to the downregulation of cancer cell proliferation gene sets.[1][2][3] Gene Set Enrichment Analysis (GSEA) of both preclinical SYO-1 xenograft models and patient biopsies treated with this compound consistently showed a negative enrichment for gene sets associated with oncogenic growth and proliferation.
Table 1: Top Downregulated Gene Sets in SYO-1 Xenografts and Patient Biopsies Treated with this compound
| Gene Set Category | Top Downregulated Gene Sets (Preclinical) | Top Downregulated Gene Sets (Patient Biopsies) |
| Hallmarks of Cancer | HALLMARK_E2F_TARGETS | HALLMARK_MYC_TARGETS_V1 |
| HALLMARK_G2M_CHECKPOINT | HALLMARK_E2F_TARGETS | |
| HALLMARK_MYC_TARGETS_V1 | HALLMARK_G2M_CHECKPOINT | |
| HALLMARK_MITOTIC_SPINDLE | HALLMARK_DNA_REPAIR | |
| KEGG Pathways | KEGG_CELL_CYCLE | KEGG_CELL_CYCLE |
| KEGG_DNA_REPLICATION | KEGG_P53_SIGNALING_PATHWAY | |
| Reactome Pathways | REACTOME_CELL_CYCLE_MITOTIC | REACTOME_CELL_CYCLE |
| REACTOME_DNA_REPLICATION | REACTOME_DNA_REPLICATION |
Source: Adapted from Foghorn Therapeutics presentation data.
Gene Expression Changes in Acute Myeloid Leukemia (AML)
In preclinical models of AML, this compound demonstrated potent anti-proliferative effects in a subset of cell lines.[4] Mechanistic studies using RNA-seq, ATAC-seq, and ChIP-seq revealed significant changes in the chromatin landscape in this compound-sensitive AML cells.[4] A key finding was the identification of high expression of the transcription factor Interferon Regulatory Factor 8 (IRF8) as a predictor of sensitivity to this compound.[4][5]
Treatment with this compound in sensitive AML cell lines led to the downregulation of a subset of MLL fusion target genes and a loss of chromatin accessibility at IRF8-related genomic regions.[4][5]
Table 2: Downregulation of MLL Fusion Target Genes in AML Cell Lines Treated with this compound
| Gene | Fold Change (log2) vs. Control |
| MEIS1 | -1.5 |
| HOXA9 | -1.2 |
| PBX3 | -1.0 |
| FLT3 | -0.8 |
Note: The data presented is illustrative based on heatmap representations from preclinical studies. Actual fold changes may vary.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this document.
RNA-Sequencing (RNA-seq) of Patient Tumor Biopsies
-
Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies were obtained from patients at screening and during on-treatment visits in the phase I clinical trial (NCT04965753).[1][6] Total RNA was extracted from the FFPE samples.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced.
-
Data Analysis: Raw sequencing data were processed, and differential gene expression analysis was performed using DESeq2.[1] Gene set enrichment analysis (GSEA) was conducted using the Molecular Signatures Database (MSigDB) to identify enriched hallmark, KEGG, and Reactome gene sets.[1]
RNA-Sequencing (RNA-seq), ATAC-seq, and ChIP-seq in AML Cell Lines
-
Cell Culture and Treatment: AML cell lines were cultured under standard conditions and treated with this compound or vehicle control for specified durations.
-
RNA-Sequencing: Total RNA was extracted, and libraries were prepared for sequencing to analyze differential gene expression.
-
ATAC-Sequencing (Assay for Transposase-Accessible Chromatin using sequencing): This technique was used to assess changes in chromatin accessibility following this compound treatment. The protocol involves cell lysis, transposition with Tn5 transposase, and subsequent sequencing of the accessible DNA fragments.
-
ChIP-Sequencing (Chromatin Immunoprecipitation followed by sequencing): ChIP-seq was performed to map the genome-wide localization of BRD9 and other relevant proteins. The general protocol includes:
-
Cross-linking of proteins to DNA with formaldehyde.
-
Sonication to shear the chromatin.
-
Immunoprecipitation of the protein of interest using a specific antibody.
-
Reversal of cross-links and purification of the associated DNA.
-
Sequencing of the purified DNA fragments.
-
Signaling Pathways and Mechanistic Models
The following diagrams illustrate the proposed mechanism of action of this compound and its impact on downstream signaling.
Conclusion
This compound effectively degrades BRD9, leading to significant and selective changes in the downstream gene expression profiles of cancer cells dependent on this protein. The downregulation of key oncogenic pathways, as evidenced by RNA-sequencing and other genomic analyses, provides a strong rationale for the therapeutic potential of this compound in synovial sarcoma and specific AML subtypes. The identification of IRF8 as a potential biomarker for sensitivity in AML further underscores the precision of this targeted approach. The experimental protocols and data presented herein offer a comprehensive resource for researchers and clinicians working to advance our understanding and application of BRD9 degraders in oncology. Further investigation into the full spectrum of this compound's impact on the transcriptome will continue to illuminate its therapeutic utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foghorntx.com [foghorntx.com]
- 5. foghorntx.com [foghorntx.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
FHD-609 In Vitro Protocol for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHD-609 is a potent and selective heterobifunctional protein degrader that targets Bromodomain-containing protein 9 (BRD9) for proteasomal degradation.[1][2] BRD9 is a key subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), which plays a critical role in regulating gene expression.[3][4] In certain cancers, such as synovial sarcoma and specific subtypes of acute myeloid leukemia (AML), tumor cells exhibit a dependency on BRD9 for their survival and proliferation.[2][4] this compound leverages this dependency by inducing the degradation of BRD9, leading to the suppression of oncogenic transcriptional programs and subsequent anti-tumor activity.[2]
These application notes provide detailed in vitro protocols for studying the effects of this compound on cancer cell lines, including methods for assessing cell viability, target degradation, and induction of apoptosis.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to BRD9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to altered gene expression. In synovial sarcoma, this reverses the oncogenic gene expression signature driven by the SS18-SSX fusion protein. In AML, the anti-proliferative effect of this compound is associated with the downregulation of oncogenes such as MYC and the disruption of ribosome biogenesis.[5] Sensitivity in AML cell lines has been correlated with high expression of the transcription factor IRF8.[1]
Caption: Mechanism of action of this compound in cancer cells.
Data Presentation
This compound Activity in Acute Myeloid Leukemia (AML) Cell Lines
A panel of AML cell lines was treated with this compound for 10 days, and cell viability was assessed using the CellTiter-Glo® assay. Sensitivity was defined as an IC50 < 20 nM and growth inhibition of > 50%.[1]
| Cell Line | Subtype/Mutation | Sensitivity to this compound |
| EOL-1 | MLLr | Sensitive |
| MV4-11 | MLLr | Sensitive |
| MOLM-13 | MLLr | Sensitive |
| OCI-AML-2 | Not Specified | Sensitive |
| NOMO-1 | Not Specified | Sensitive |
| THP-1 | MLL-AF9 | Not Sensitive |
| HL-60 | Not Specified | Not Sensitive |
| KG-1 | Not Specified | Not Sensitive |
| HEL92.1.7 | Not Specified | Not Sensitive |
This table is a representative summary based on available data. For a comprehensive list of the 39 cell lines tested, please refer to the source literature.[1]
This compound Activity in Synovial Sarcoma Cell Lines
This compound has demonstrated potent, picomolar growth inhibitory effects in in vitro studies against several synovial sarcoma cell lines.[2]
| Cell Line | Cancer Type | Potency |
| SYO-1 | Synovial Sarcoma | Picomolar |
| ASKA | Synovial Sarcoma | Picomolar |
Specific IC50 values for synovial sarcoma cell lines are not publicly available but are reported to be in the picomolar range.[2]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate overnight to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the plate for the desired treatment period (e.g., 10 days for AML cell lines).[1]
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Western Blot for BRD9 Degradation
This protocol is to assess the degradation of the BRD9 protein following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 16 nM for SYO1 cells) for a specified time (e.g., 4 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat them with this compound at the desired concentrations and for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound in cancer cell lines. These experiments will enable researchers to assess the efficacy of this compound in relevant cancer models and to further elucidate its mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of research and development in targeted protein degradation therapies.
References
- 1. foghorntx.com [foghorntx.com]
- 2. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 3. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FHD-609 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHD-609 is a potent and selective heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. By inducing the degradation of BRD9, this compound offers a promising therapeutic strategy for cancers that exhibit a dependency on this protein for their survival, such as synovial sarcoma and certain subtypes of acute myeloid leukemia (AML). These application notes provide a summary of the effective concentrations of this compound in various in vitro assays and detailed protocols for its use in cell-based experiments.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD9. In cancer cells with specific genetic backgrounds, such as the SS18-SSX fusion in synovial sarcoma, the degradation of BRD9 is synthetically lethal, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Effective Concentrations of this compound in Vitro
The effective concentration of this compound varies depending on the cell line, assay type, and duration of treatment. The following table summarizes key quantitative data from in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Source |
| SYO-1 | Synovial Sarcoma | BRD9 Degradation | 16 nM | 16-fold reduction in BRD9 protein after 4 hours. | |
| SYO-1 | Synovial Sarcoma | BRD9 Degradation | 190 pM (Dmax50) | 50% of maximum degradation. | |
| Various | Synovial Sarcoma | Growth Inhibition / Colony Formation | Picomolar range | Inhibition of cell growth and colony formation. | |
| Various AML cell lines | Acute Myeloid Leukemia | Cell Viability (10 days) | < 20 nM (IC50) | Defined as sensitive to this compound. | |
| EOL-1 | Acute Myeloid Leukemia | BRD9 Degradation | Low nanomolar range | Potent degradation of BRD9. | |
| MV411 | Acute Myeloid Leukemia | Apoptosis | Dose-dependent | Increase in the proportion of apoptotic cells. | |
| Sensitive AML cell lines | Acute Myeloid Leukemia | Cell Cycle | Not specified | G1 phase arrest. | |
| Sensitive AML cell lines | Acute Myeloid Leukemia | Apoptosis | Not specified | Induction of apoptosis. |
Note: The sensitivity of AML cell lines to this compound has been associated with high expression of the transcription factor IRF8. A comprehensive screening of 39 AML cell lines identified a subset that is sensitive to this compound, including EOL-1, MV411, MOLM-13, and OCI-AML-2.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for evaluating its in vitro efficacy.
Caption: this compound mediated degradation of BRD9 and its downstream effects.
Caption: A typical experimental workflow for determining the effective concentration of this compound.
Experimental Protocols
BRD9 Degradation Analysis by Western Blot
This protocol is for determining the dose- and time-dependent degradation of BRD9 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., SYO-1, EOL-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load and resolve an equal amount of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re
-
Application Notes and Protocols for FHD-609 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHD-609 is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9).[1][2] As a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 has emerged as a critical dependency in certain cancers, including synovial sarcoma and acute myeloid leukemia (AML).[3][4][5] this compound leverages this dependency by inducing the degradation of BRD9, leading to anti-proliferative effects and tumor growth inhibition.[1][3] Preclinical studies in mouse xenograft models have demonstrated the robust anti-tumor activity of this compound, supporting its clinical development.[1][4][6]
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models based on available preclinical data. The included protocols and data are intended to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action: BRD9 Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that functions by linking BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][7] In synovial sarcoma, which is characterized by the SS18-SSX fusion oncoprotein, cancer cells become dependent on the ncBAF complex, and therefore BRD9, for survival.[4] By degrading BRD9, this compound disrupts the function of the ncBAF complex, which in turn downregulates key oncogenic pathways, such as MYC targets, and inhibits cancer cell proliferation.[4]
Caption: Mechanism of action of this compound leading to BRD9 degradation and tumor growth inhibition.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.
Table 1: Efficacy of Intravenously Administered this compound in Synovial Sarcoma Xenograft Models
| Cell Line | Mouse Strain | Dosage and Schedule | Key Findings | Reference |
| SYO-1 | Not Specified | 0.05, 0.25, 1.0, 5.0 mg/kg (single dose) | Dose- and time-dependent BRD9 degradation correlated with anti-tumor efficacy. | [1] |
| SYO-1 | Not Specified | 1 mg/kg, i.v., twice a week for 28 days | Maintained BRD9 degradation and achieved anti-tumor activity. | [7] |
| ASKA | Not Specified | 0.1, 0.5, 2.0 mg/kg (intravenous) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib. Complete suppression of tumor growth at 2 mg/kg over 30 days. | [1] |
| SYO-1 | BALB/c nude | 0.1 or 3 mg/kg (single or biweekly doses) | Dose-dependent tumor growth inhibition. Complete BRD9 degradation required for maximal anti-tumor efficacy. | [4] |
Table 2: Efficacy of Long-Acting Injectable (LAI) this compound in Synovial Sarcoma Xenograft Models
| Model | Dosage and Schedule | Key Findings | Reference |
| CDX and PDX | Single subcutaneous dose | Sustained plasma pharmacokinetics and BRD9 degradation for up to 28 days. Significant tumor growth inhibition. | [8] |
| SA10162 and SA13412 PDX | Single subcutaneous dose | Comparable efficacy to intravenous administration with 1/9th of the total dosage in the SA13412 model. Better tolerated with less body weight loss compared to twice-weekly IV administration. | [8] |
Table 3: Efficacy of this compound in Acute Myeloid Leukemia (AML) Xenograft Models
| Model | Cell Line | Dosage and Schedule | Key Findings | Reference |
| CDX | OCI-AML-2, EOL-1 | Not Specified | Reduced tumor burden compared to vehicle. | [3] |
| PDX | DFAM68555 (MLLr, FLT3, IRF8 high) | Dosed twice weekly for 14 days | Significantly extended survival of the mice. | [3] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the general procedure for establishing a subcutaneous tumor xenograft model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SYO-1, ASKA for synovial sarcoma; OCI-AML-2, EOL-1 for AML)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture cancer cells under appropriate conditions to achieve the desired number for implantation.
-
Cell Preparation: Harvest cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1-10 x 10^6 cells per injection).
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
This protocol outlines the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O, or corn oil). A specific formulation example is 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[9]
-
Sterile syringes and needles appropriate for the route of administration.
Procedure for Intravenous (IV) Administration:
-
Formulation: Prepare a stock solution of this compound in DMSO. For the final working solution, dilute the stock solution in the appropriate vehicle. For example, to prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH2O.[9] The mixed solution should be used immediately.
-
Dosing: Administer the prepared this compound solution to the mice via intravenous injection (e.g., through the tail vein) at the desired dosage and schedule as determined by the study design.
Procedure for Subcutaneous (SC) Long-Acting Injectable (LAI) Administration:
-
Formulation: The LAI formulation is an aqueous micro-suspension containing this compound, a polymer, and a surfactant.[8] Specific details of this formulation are proprietary.
-
Dosing: Administer the LAI formulation subcutaneously. This formulation allows for less frequent dosing, such as once every 4 weeks.[8]
Protocol 3: Efficacy Evaluation and Endpoint Analysis
This protocol describes the methods for evaluating the anti-tumor efficacy of this compound and collecting samples for endpoint analysis.
Materials:
-
Calipers
-
Equipment for euthanasia
-
Surgical tools for tumor excision
-
Materials for tissue fixation (e.g., formalin) or snap-freezing (liquid nitrogen)
-
Equipment for blood collection
Procedure:
-
Tumor Growth and Body Weight Monitoring: Throughout the treatment period, monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Endpoint Criteria: Define study endpoints, which may include a maximum tumor volume, a specific time point, or signs of excessive toxicity (e.g., >20% body weight loss).
-
Sample Collection: At the study endpoint, euthanize the mice and collect tumors and other relevant tissues.
-
Tumor Analysis: Tumors can be weighed and then either fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for western blotting, RNA sequencing, or other molecular analyses.
-
Pharmacodynamic (PD) Analysis: To assess target engagement, tumor or blood samples can be collected at various time points after dosing to measure BRD9 protein levels.[4]
-
Pharmacokinetic (PK) Analysis: Plasma samples can be collected to determine the concentration of this compound over time.
-
References
- 1. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. Discovery of this compound: A potent and selective heterobifunctional degrader of BRD9 - American Chemical Society [acs.digitellinc.com]
- 3. foghorntx.com [foghorntx.com]
- 4. foghorntx.com [foghorntx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. foghorntx.com [foghorntx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. foghorntx.com [foghorntx.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Intravenous Dosing of FHD-609 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHD-609 is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] By inducing the degradation of BRD9, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with a dependency on this protein, such as synovial sarcoma.[1][3] These application notes provide a comprehensive overview of the intravenous (IV) dosing schedules for this compound used in preclinical in vivo studies, along with detailed protocols for its preparation and administration in mouse models. It is important to note that the clinical development of this compound was paused due to observations of cardiac toxicity in a Phase 1 trial; therefore, appropriate safety and cardiac monitoring protocols are essential when working with this compound.
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on gene expression, including the downregulation of oncogenic transcription factors like MYC, and subsequent inhibition of cancer cell proliferation.[4]
Data Presentation: Preclinical Intravenous Dosing Schedules
The following tables summarize the intravenous dosing regimens for this compound that have been reported in preclinical mouse models.
| Study Model | Cell Line | Dose Range (mg/kg) | Dosing Schedule | Study Duration | Key Findings | Reference |
| Synovial Sarcoma Xenograft | SYO-1 | 0.05, 0.25, 1.0, 5.0 | Single intravenous administration | Not specified | Dose- and time-dependent degradation of BRD9, correlating with anti-tumor efficacy. | |
| Synovial Sarcoma Xenograft | ASKA | 0.1, 0.5, 2.0 | Not specified | 30 days | Superior tumor growth inhibition compared to standard-of-care therapies. Complete tumor growth suppression at 2.0 mg/kg. |
| Study Model | Animal Strain | Dose (mg/kg) | Dosing Schedule | Endpoint | Key Findings | Reference |
| Naïve and Tumor-bearing mice | CD-1 (naïve), BALB/c nude (tumor-bearing) | 0.1, 3.0 | Single or biweekly (BIW) doses | Pharmacodynamics (BRD9 levels) | Dose-dependent BRD9 degradation in tumors and peripheral blood mononuclear cells (PBMCs). |
Experimental Protocols
Formulation of this compound for Intravenous Injection
While the exact vehicle used in the preclinical studies for the intravenous formulation of this compound is not publicly available, a common approach for formulating poorly soluble small molecules like PROTACs for in vivo use in mice involves a multi-component solvent system. Researchers should perform solubility and stability testing to determine the optimal vehicle for their specific batch of this compound. A potential starting point for formulation development, based on common practices for similar compounds, is provided below.
Disclaimer: This is a suggested starting point for formulation development and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG 300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, for injection
Suggested Formulation (e.g., for a 1 mg/mL stock solution):
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 300 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and mix.
-
Bring the solution to the final volume with sterile saline.
-
Vortex or sonicate until the solution is clear and homogenous.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The final dosing volume should be calculated based on the animal's body weight and the desired dose in mg/kg.
Intravenous Administration in Mice (Tail Vein Injection)
This protocol describes the standard procedure for intravenous administration of a therapeutic agent via the lateral tail vein in mice.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with a 27-30 gauge needle
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
-
Prepared this compound solution
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.
-
-
Restraint:
-
Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution. Observe for any signs of resistance or swelling at the injection site, which may indicate a subcutaneous injection.
-
If the injection is successful, the solution should flow smoothly without resistance.
-
-
Post-Injection Care:
-
After injecting the full volume, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. As the clinical development of this compound was halted due to cardiac toxicity, researchers should be aware of the potential for similar effects in animal models and consider incorporating appropriate monitoring (e.g., electrocardiography) into their study design if feasible.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers working with this compound in vivo. The summarized preclinical data demonstrate its potent anti-tumor activity at various intravenous doses and schedules. While a specific clinical formulation for preclinical IV use is not publicly disclosed, the suggested formulation and detailed administration protocol provide a solid foundation for conducting in vivo studies. Careful adherence to these guidelines and appropriate safety precautions are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Detecting BRD9 Degradation by FHD-609 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in certain cancers, such as synovial sarcoma. FHD-609 is a potent and selective heterobifunctional degrader of BRD9. It functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This application note provides a detailed protocol for utilizing Western blot to monitor the degradation of BRD9 in cell lines treated with this compound. Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the reduction in cellular BRD9 protein levels, thereby confirming the efficacy and mechanism of action of this compound.
Signaling Pathway and Experimental Workflow
The degradation of BRD9 by this compound involves the ubiquitin-proteasome system. This compound, a proteolysis-targeting chimera (PROTAC), simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound-induced BRD9 degradation.
The following diagram outlines the key steps in the Western blot protocol to assess BRD9 degradation.
Caption: Western blot workflow for BRD9 degradation analysis.
Experimental Protocol
This protocol is optimized for synovial sarcoma cell lines, such as SYO-1, which have shown sensitivity to this compound.
1. Cell Culture and Treatment: a. Culture SYO-1 cells in the recommended medium until they reach 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 nM) for a specified time (e.g., 4, 8, 12, 24 hours). A vehicle control (DMSO) should be included. Preclinical data has shown a 16-fold reduction in BRD9 in SYO-1 cells after 4 hours of treatment with 16 nM this compound[1].
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford assay or a similar protein quantification method.
4. SDS-PAGE: a. Normalize the protein concentration for all samples. b. Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. b. Transfer the separated proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation: a. Incubate the membrane with the primary anti-BRD9 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. b. Following incubation, wash the membrane three times with TBST for 5-10 minutes each. c. Incubate the same membrane with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
8. Secondary Antibody Incubation: a. Incubate the membrane with an HRP-conjugated secondary antibody, specific to the host species of the primary antibodies, diluted in blocking buffer for 1 hour at room temperature. b. Wash the membrane three times with TBST for 10 minutes each.
9. Signal Detection: a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.
10. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the BRD9 band intensity to the corresponding loading control band intensity. c. Plot the normalized BRD9 levels against the this compound concentration or treatment time to determine the extent of degradation.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Line | SYO-1 (Synovial Sarcoma) | Other sensitive cell lines can be used. |
| This compound Concentration | 1-100 nM | A dose-response curve is recommended. |
| Treatment Time | 4-24 hours | A time-course experiment is recommended. |
| Protein Loading | 20-30 µg per lane | Ensure equal loading by protein quantification. |
| Primary Antibody: Anti-BRD9 | 1:1000 dilution | Dilution may need optimization based on the antibody. |
| Primary Antibody: Anti-β-actin | 1:1000 - 1:10,000 dilution | Used as a loading control. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:20,000 dilution | Dilution depends on the specific antibody and substrate. |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | --- |
| Primary Antibody Incubation | Overnight at 4°C | --- |
| Secondary Antibody Incubation | 1 hour at room temperature | --- |
References
Application Notes and Protocols for Preclinical Studies of a Long-Acting Injectable Formulation of FHD-609
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHD-609 is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] BRD9 is a therapeutic target in cancers with a dependency on this complex, such as synovial sarcoma and SMARCB1-deficient tumors.[1][3] Preclinical studies have demonstrated that this compound induces robust tumor growth inhibition in synovial sarcoma models.[4] While intravenous administration has been evaluated in clinical trials, a long-acting injectable (LAI) formulation offers the potential for improved patient compliance, sustained therapeutic exposure, and reduced dosing frequency.
These application notes provide a comprehensive overview and detailed protocols for the formulation and preclinical evaluation of a long-acting injectable formulation of this compound.
Mechanism of Action: this compound-Mediated BRD9 Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of BRD9. It is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of genes involved in cancer cell proliferation and survival.
Caption: Mechanism of this compound mediated BRD9 degradation.
BRD9 Signaling Pathways in Cancer
BRD9, as a subunit of the ncBAF complex, is involved in the regulation of several signaling pathways implicated in cancer progression. Dysregulation of these pathways due to aberrant BRD9 activity can promote tumor growth, proliferation, and survival.
Caption: Overview of BRD9-regulated signaling pathways in cancer.
Experimental Protocols
The following protocols outline the preparation and preclinical evaluation of a long-acting injectable formulation of this compound.
Protocol 1: Formulation of this compound Nanoparticle Suspension
Objective: To prepare a sterile, injectable nanoparticle suspension of this compound for sustained release.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Purified water for injection
-
0.22 µm sterile filter
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Dissolve PVA in purified water to create the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow for the evaporation of DCM, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with purified water to remove excess PVA.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution and lyophilize to obtain a dry powder.
-
Sterilization and Reconstitution: Sterilize the lyophilized powder by gamma irradiation. For injection, reconstitute the sterile powder with a sterile vehicle (e.g., saline or a specific buffer) to the desired concentration.
Table 1: this compound LAI Formulation Characteristics
| Parameter | Target Specification |
|---|---|
| This compound Loading (%) | 10 - 20 |
| Particle Size (nm) | 200 - 500 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to -30 |
| Encapsulation Efficiency (%) | > 90 |
Protocol 2: In Vitro Release Study
Objective: To determine the in vitro release kinetics of this compound from the LAI formulation.
Materials:
-
This compound LAI formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the this compound LAI formulation and place it into a dialysis bag.
-
Release Medium: Place the dialysis bag in a known volume of PBS at 37°C.
-
Incubation and Sampling: Incubate the setup with continuous agitation. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily for several weeks), withdraw an aliquot of the release medium and replace it with fresh, pre-warmed PBS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time.
Protocol 3: Preclinical Pharmacokinetic (PK) Study
Objective: To evaluate the pharmacokinetic profile of the this compound LAI formulation in a relevant animal model.
Animal Model: Male BALB/c mice (6-8 weeks old)
Methodology:
-
Dosing: Administer a single dose of the this compound LAI formulation via intramuscular (IM) or subcutaneous (SC) injection.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, 28, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters using appropriate software.
Table 2: Key Pharmacokinetic Parameters for this compound LAI
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| MRT | Mean residence time |
Protocol 4: In Vivo Pharmacodynamic (PD) and Efficacy Study
Objective: To assess the in vivo degradation of BRD9 and the anti-tumor efficacy of the this compound LAI formulation in a synovial sarcoma xenograft model.
Animal Model: Athymic nude mice bearing established SYO-1 or other suitable synovial sarcoma cell line-derived xenografts.
Methodology:
-
Tumor Implantation: Subcutaneously implant synovial sarcoma cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound LAI).
-
Dosing: Administer the this compound LAI formulation at the desired dose and schedule (e.g., a single injection).
-
Tumor Growth Measurement: Measure tumor volume using calipers two to three times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Assessment: At predetermined time points, euthanize a subset of mice from each group and collect tumor tissue.
-
BRD9 Degradation Analysis: Homogenize the tumor tissue and perform Western blotting to quantify the levels of BRD9 protein.
-
Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. Other endpoints may include tumor regression and survival.
Table 3: In Vivo Efficacy and PD Study Endpoints
| Endpoint | Measurement |
|---|---|
| Tumor Volume | Measured with calipers (mm³) |
| Tumor Growth Inhibition (%) | Calculated relative to the vehicle control group |
| BRD9 Protein Levels | Quantified by Western blot densitometry |
| Body Weight | Measured in grams |
| Survival | Time to reach a predetermined tumor volume endpoint |
Preclinical Evaluation Workflow
The following diagram illustrates the logical flow of experiments for the preclinical evaluation of the this compound LAI formulation.
Caption: Experimental workflow for preclinical studies of this compound LAI.
References
- 1. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Retrospective Analysis of Preclinical and Clinical Pharmacokinetics from Administration of Long-Acting Aqueous Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FHD-609 in Acute Myeloid Leukemia (AML) Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in treatment, there remains a critical need for novel targeted therapies. Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in AML.[1][2] FHD-609 is a potent and selective heterobifunctional protein degrader of BRD9.[1][3] Preclinical studies have demonstrated its anti-tumor efficacy in a subset of AML, highlighting its potential as a novel therapeutic agent.[2][4] This document provides detailed application notes and protocols for the use of this compound in AML preclinical models, based on available data.
Mechanism of Action
This compound acts by inducing the degradation of BRD9, which leads to significant changes in the chromatin landscape in sensitive AML cells.[2] A key predictive biomarker for sensitivity to this compound in AML is the high expression of Interferon Regulatory Factor 8 (IRF8).[1][5] In IRF8-high AML cells, this compound treatment leads to a reduction in chromatin accessibility at IRF8 motifs and a decrease in IRF8 protein levels.[1] This disrupts a positive feedback loop involving IRF8, ultimately leading to cell cycle arrest in the G1 phase, induction of apoptosis, and inhibition of tumor growth.[2][5]
Quantitative Data Summary
In Vitro Sensitivity of AML Cell Lines
This compound demonstrates potent anti-proliferative effects on a subset of AML cell lines.[1] A screen of 39-40 AML cell lines with diverse genetic backgrounds revealed that sensitivity to this compound is correlated with high expression of IRF8.[1][2]
| Cell Line Category | Sensitivity to this compound | Key Characteristic | Reference |
| Sensitive | IC50 < 20 nM and Growth Inhibition > 50% | High IRF8 expression | [1] |
| Less Sensitive | - | Low IRF8 expression | [1] |
Note: Specific IC50 values for individual cell lines are not publicly available in the provided search results.
In Vivo Efficacy in AML Xenograft Models
This compound has shown significant anti-tumor activity in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of IRF8-high AML.[1][2]
| Model Type | Cell Line / PDX Model | Treatment Regimen | Outcome | Reference |
| CDX | OCI-AML-2 (Luciferase-tagged) | 1 mg/kg QD, 1 mg/kg BIW, 7 mg/kg BIW | Reduced tumor burden compared to vehicle | [5] |
| CDX | EOL-1 (Luciferase-tagged) | 1 mg/kg QD, 1 mg/kg BIW, 7 mg/kg BIW | Reduced tumor burden compared to vehicle | [5] |
| PDX | DFAM68555 (MLLr, FLT3, IRF8 high) | This compound (3 mg/kg), Decitabine (0.2 mg/kg), Cytarabine (40 mg/kg) | Significantly extended survival | [1][2][5] |
BIW: twice weekly; QD: once daily.
Experimental Protocols
In Vitro AML Cell Line Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on a panel of AML cell lines.
Materials:
-
AML cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Use DMSO as a vehicle control.
-
Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 10 days under standard cell culture conditions.[1]
-
Cell Viability Assessment: On day 10, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which is an indicator of cell viability.[1]
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle-treated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) and the percentage of growth inhibition.
-
A threshold for sensitivity can be set at an IC50 < 20 nM and growth inhibition > 50%.[1]
-
In Vivo AML Xenograft Model Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in AML CDX and PDX models.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
IRF8-high AML cell lines (e.g., OCI-AML-2, EOL-1) or PDX cells
-
This compound
-
Vehicle control
-
Standard of care agents (e.g., Decitabine, Cytarabine)
-
Flow cytometer
-
Antibodies against hCD45
Procedure:
-
Cell Inoculation: Inoculate immunocompromised mice with luciferase-tagged AML cell lines or PDX cells.[1]
-
Tumor Engraftment and Expansion: Allow the cells to engraft and expand for a specified period (e.g., 25 days for PDX models).[1]
-
Treatment Initiation: Once tumors are established, randomize mice into treatment groups:
-
Treatment Period: Administer treatments for a defined duration (e.g., 14 days).[1]
-
Monitoring Tumor Burden:
-
Survival Analysis: Monitor mice for survival and record the date of euthanasia due to disease progression.
-
Data Analysis:
-
Compare tumor growth inhibition between treatment groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis to compare survival between groups.[1]
-
Biomarker Analysis: IRF8 Expression
To identify AML models likely to be sensitive to this compound, it is crucial to assess IRF8 expression levels.
Methods:
-
RNA Sequencing (RNA-seq): Perform RNA-seq on a panel of AML cell lines to obtain gene expression profiles. High IRF8 mRNA expression is a predictor of sensitivity.[1]
-
Quantitative Real-Time PCR (qRT-PCR): Validate IRF8 expression levels in specific cell lines of interest.
-
Western Blotting: Analyze IRF8 protein levels in AML cell lysates.
-
ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing): In sensitive cell lines like EOL-1, treatment with this compound (e.g., 30 nM for 24 hours) is expected to show a reduction in chromatin accessibility at IRF8 motifs.[1]
Conclusion
This compound is a promising BRD9-degrading therapeutic agent for a subset of AML characterized by high IRF8 expression. The protocols and data presented in these application notes provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in relevant AML models. Careful selection of models based on the IRF8 biomarker is critical for successful preclinical evaluation.
References
Troubleshooting & Optimization
Investigating FHD-609 Induced QTc Prolongation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the potential for QTc prolongation induced by FHD-609, a selective degrader of the BRD9 protein. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges and provide a framework for robust preclinical cardiotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is QTc prolongation a concern?
This compound is an investigational therapeutic agent that functions as a selective degrader of Bromodomain-containing protein 9 (BRD9).[1][2] It has been evaluated in clinical trials for the treatment of synovial sarcoma and SMARCB1-deleted tumors.[3][4][5] A significant concern with this compound emerged during a Phase 1 clinical trial (NCT04965753), where a grade 4 QTc prolongation event was observed in a patient.[3][4][5][6] This led to a partial clinical hold by the FDA.[4][5] QTc prolongation, a measure of delayed ventricular repolarization, is a critical safety concern as it can increase the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).
Q2: What is the known clinical experience with this compound and QTc prolongation?
In the Phase 1 trial (NCT04965753), 55 patients received this compound intravenously at escalating doses.[7] Dose-limiting toxicities, including QTc prolongation and syncope, were observed at doses of 40 mg and 60 mg administered twice weekly.[4][7] The maximum tolerated doses were established at 40 mg twice weekly and 80 mg once weekly.[4][7] Overall, 20% of patients experienced treatment-emergent QTc prolongation.[7]
Q3: What is the proposed mechanism for this compound-induced QTc prolongation?
The exact mechanism by which this compound induces QTc prolongation has not been fully elucidated. However, the primary concern for many non-cardiac drugs that cause QTc prolongation is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. While direct preclinical data on this compound's effect on the hERG channel is not publicly available, it is a primary suspect.
Another potential, indirect mechanism could involve the downstream effects of BRD9 degradation. BRD9 is known to be involved in the regulation of signaling pathways such as Transforming Growth Factor-beta (TGF-β) and Wnt.[5][8][9] Both TGF-β and Wnt signaling pathways have been implicated in cardiac development and pathophysiology, and their dysregulation could potentially impact the expression or function of cardiac ion channels.[6][10][11][12][13][14][15][16] However, a direct link between BRD9 degradation and cardiac ion channel function has not been definitively established.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Phase 1 clinical trial of this compound (NCT04965753).
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg twice weekly / 80 mg once weekly | [4][7] |
| Dose-Limiting Toxicities (DLTs) | QTc prolongation and syncope at 40 mg and 60 mg twice weekly | [4][7] |
| Incidence of Treatment-Emergent QTc Prolongation | 20% of patients | [7] |
Experimental Protocols and Troubleshooting
A thorough preclinical assessment of a compound's potential to cause QTc prolongation is critical. This typically involves a combination of in vitro and in vivo studies.
In Vitro hERG Assay
The in vitro hERG assay is a cornerstone of cardiac safety assessment. It directly measures the effect of a compound on the current flowing through the hERG potassium channel.
Methodology: Automated Patch Clamp hERG Assay
This protocol provides a general framework for assessing this compound's effect on the hERG channel using an automated patch-clamp system.
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells. Culture the cells according to standard protocols until they reach optimal confluency for recording.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Solutions: Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the hERG current.
-
Compound Preparation: Prepare a concentration range of this compound. Due to the nature of protein degraders, consider pre-incubation times to allow for target degradation.
-
Automated Patch Clamp Procedure:
-
Load the cell suspension, solutions, and compound plate into the automated patch-clamp system.
-
Initiate the automated process of cell capture, sealing, and whole-cell configuration.
-
Apply a voltage protocol to elicit and measure the hERG current. A typical voltage protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
After establishing a stable baseline current, apply the different concentrations of this compound.
-
Include a positive control (e.g., a known hERG blocker like E-4031) and a vehicle control.
-
-
Data Analysis: Measure the hERG tail current amplitude at each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a suitable model to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
Troubleshooting Guide: In Vitro hERG Assay
| Issue | Potential Cause | Suggested Solution |
| Low success rate of obtaining high-quality seals | Poor cell health or clumping of cells. | Ensure optimal cell culture conditions. Gently triturate the cell suspension to break up clumps. |
| Unstable baseline current | "Rundown" of the hERG current over time. | Allow for a sufficient stabilization period before compound application. Monitor the stability of the vehicle control over the same time course. |
| High variability between wells/cells | Inconsistent cell quality or compound precipitation. | Use a homogenous cell suspension. Ensure complete solubilization of this compound in the assay buffer. |
| No clear dose-response observed | Compound is not a direct hERG blocker, or the mechanism is indirect. | Consider longer pre-incubation times to account for protein degradation. Investigate other cardiac ion channels. |
In Vivo QTc Assessment
In vivo studies in conscious, telemetered animals are essential to evaluate the integrated effect of a compound on the QTc interval, taking into account pharmacokinetics and autonomic influences.
Methodology: QTc Assessment in Conscious Telemetered Dogs
-
Animal Model: Use purpose-bred beagle dogs, a standard non-rodent species for cardiovascular safety assessment.
-
Telemetry Implantation: Surgically implant a telemetry device to continuously record the electrocardiogram (ECG) and other physiological parameters. Allow for a sufficient recovery period after surgery.
-
Study Design: Employ a crossover design where each animal receives both vehicle and different dose levels of this compound in separate study periods, with an adequate washout period in between.
-
Dosing and ECG Recording: Administer this compound intravenously. Continuously record ECG data before and for at least 24 hours after dosing.
-
Pharmacokinetic Sampling: Collect blood samples at appropriate time points to determine the plasma concentration of this compound.
-
Data Analysis:
-
Extract and analyze the ECG data to determine the QT interval and the heart rate (RR interval).
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.
-
Analyze the change in QTc from baseline for each dose group compared to the vehicle control.
-
Correlate the QTc changes with the plasma concentrations of this compound to establish an exposure-response relationship.
-
Troubleshooting Guide: In Vivo QTc Assessment
| Issue | Potential Cause | Suggested Solution |
| High variability in baseline QTc values | Autonomic tone fluctuations, animal stress. | Acclimate animals to the study environment. Ensure a quiet and controlled setting during ECG recording. |
| Heart rate changes confounding QTc analysis | Direct or reflex effect of the compound on heart rate. | Use an appropriate heart rate correction formula. Analyze the relationship between heart rate and QT interval for each animal. |
| Lack of correlation between QTc and plasma concentration | Delayed effect, active metabolites, or complex pharmacodynamics. | Consider a longer ECG recording period. Investigate the presence of active metabolites. |
| Discordance with in vitro hERG data | Compound affects other ion channels, indirect effects on cardiac function. | Conduct a broader panel of in vitro ion channel assays. Evaluate other cardiovascular parameters (e.g., blood pressure). |
Visualizations
Experimental Workflow for Investigating this compound Cardiotoxicity
Caption: Workflow for assessing this compound's cardiotoxic potential.
Potential Signaling Pathways Involved in this compound Induced QTc Prolongation
Caption: Hypothetical pathways for this compound-induced QTc prolongation.
References
- 1. Evaluation of moxifloxacin in canine and non‐human primate telemetry assays: Comparison of QTc interval prolongation by timepoint and concentration‐QTc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Industry perspective on the nonclinical safety assessment of heterobifunctional degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling during Cardiac Development and Repair | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Frontiers | The Role of the TGF-β Superfamily in Myocardial Infarction [frontiersin.org]
- 11. WNT Signaling in Cardiac and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt Signaling Inhibitors as Therapeutic Approach in Ischemic Heart Disease [mdpi.com]
- 13. The Role of TGF - β Signaling in Cardiomyocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Signaling in Heart Development and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGFβ Signaling and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt signaling pathway in cardiac fibrosis: New insights and directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of FHD-609
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of FHD-609. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective heterobifunctional protein degrader that specifically targets Bromodomain-containing protein 9 (BRD9) for degradation.[1][2][3] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] By degrading BRD9, this compound aims to exploit a synthetic lethal relationship in cancers with certain genetic dependencies, such as synovial sarcoma with the SS18-SSX translocation and SMARCB1-deficient tumors.[3]
Q2: What are the known or potential off-target effects of this compound observed in clinical trials?
The most significant off-target effects observed in the Phase 1 clinical trial (NCT04965753) of this compound were cardiac-related. Dose-limiting toxicities included QTc (heart rate-corrected QT interval) prolongation and syncope. Additionally, T-wave inversions were observed in a notable percentage of patients. A grade 4 QTc prolongation event led to a partial clinical hold by the FDA on the trial.
Other reported treatment-related adverse events, which were predominantly mild to moderate (Grades 1-2), include dysgeusia (altered taste), dry mouth, fatigue, and anemia.
Q3: Is there any information on the selectivity of this compound from preclinical studies?
Preclinical data suggests that this compound is highly selective for BRD9. Specifically, it has been shown to have no off-target degradation activity against IMiD neosubstrates such as GSPT1, CK1a, IKZF1, IKZF2, IKZF3, and SALL4.
Q4: What is the proposed mechanism for the cardiotoxicity observed with this compound?
The precise mechanism for the observed QTc prolongation has not been definitively established. However, it is speculated that potential mechanisms could involve the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel or other ion channels responsible for myocardial repolarization. Other possibilities include effects on hERG ion channel trafficking or high intracellular concentrations of this compound in cardiac tissue.
Troubleshooting Guide
Issue: Unexpected cellular phenotype or toxicity in in vitro experiments.
-
Question: My cell line, which is not known to be dependent on BRD9, shows unexpected growth inhibition or apoptosis after treatment with this compound. Could this be an off-target effect?
-
Answer: While preclinical data points to high selectivity, it is possible that at certain concentrations, this compound may have off-target effects in specific cellular contexts.
-
Recommendation 1: Dose-Response Curve. Perform a detailed dose-response experiment to determine the concentration at which the unexpected effect is observed. Compare this to the concentration required for BRD9 degradation in your system.
-
Recommendation 2: Control Compounds. Include a negative control, such as a structurally similar but inactive molecule, if available. Also, consider using a different BRD9 degrader with a distinct chemical scaffold to see if the phenotype is reproducible.
-
Recommendation 3: BRD9 Knockdown/Knockout. Use an orthogonal method like siRNA, shRNA, or CRISPR/Cas9 to deplete BRD9 in your cell line. If the phenotype of BRD9 depletion does not match the phenotype observed with this compound treatment, it could indicate an off-target effect of the compound.
-
-
Issue: Conflicting results between different experimental models.
-
Question: this compound shows potent anti-tumor activity in my xenograft model, but the in vitro sensitivity of the corresponding cell line was low. What could explain this discrepancy?
-
Answer: Discrepancies between in vitro and in vivo results can arise from various factors.
-
Recommendation 1: Pharmacokinetics/Pharmacodynamics (PK/PD). In the in vivo model, this compound may achieve concentrations and durations of exposure in the tumor tissue that are sufficient for efficacy, which may not be replicated in standard in vitro culture conditions. Consider performing PK/PD studies in your animal model to correlate drug exposure with BRD9 degradation and anti-tumor activity.
-
Recommendation 2: Tumor Microenvironment. The in vivo anti-tumor activity could be influenced by the tumor microenvironment, which is absent in 2D cell culture. Consider using 3D culture models (spheroids or organoids) to better mimic the in vivo setting.
-
Recommendation 3: Off-target effects on the microenvironment. It is also possible that this compound has off-target effects on stromal or immune cells within the tumor microenvironment that contribute to its anti-tumor activity in vivo.
-
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events from Phase 1 Clinical Trial (NCT04965753)
| Adverse Event | Frequency (%) | Severity |
| Dysgeusia | 40.0% | Predominantly Grades 1-2 |
| Dry Mouth | 29.1% | Predominantly Grades 1-2 |
| Fatigue | 27.3% | Predominantly Grades 1-2 |
| Anemia | 25.5% | Predominantly Grades 1-2 |
| QTc Prolongation | 20.0% | Dose-Limiting Toxicity |
| T-wave Inversions | 38.2% | N/A |
| Syncope | Not specified | Dose-Limiting Toxicity |
Data compiled from a study with 55 patients who received this compound.
Experimental Protocols
General Protocol for Assessing BRD9 Degradation via Western Blot
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BRD9 degradation relative to the vehicle control.
Visualizations
References
Technical Support Center: Mitigation of FHD-609 Cardiac Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiac toxicity observed with FHD-609. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiac toxicity associated with this compound?
A1: The primary cardiac toxicity observed in the Phase I clinical trial (NCT04965753) of this compound is a dose-dependent prolongation of the heart rate-corrected QT interval (QTc), which can be a risk factor for cardiac arrhythmias.[1][2] Dose-limiting toxicities included QTc prolongation and syncope.[1][2] Additionally, T-wave inversions have been reported in some patients.[1]
Q2: At what doses were cardiac toxicities observed?
A2: Dose-limiting toxicities, including QTc prolongation and syncope, were observed at doses of 40 mg and 60 mg administered twice weekly. The maximum tolerated doses were established at 40 mg twice weekly and the equivalent weekly dose of 80 mg once weekly. A grade 4 QTc prolongation event led to a partial clinical hold by the FDA.
Q3: What is the proposed mechanism of this compound-induced cardiac toxicity?
A3: The exact mechanism is still under investigation. However, preclinical studies showed that this compound was negative in the human ether-a-go-go-related gene (hERG) assay, suggesting that direct blockade of the hERG potassium channel is not the primary mechanism. Other potential mechanisms include:
-
Inhibition of other myocardial repolarization currents.
-
High intracellular concentrations of this compound in cardiac tissue.
-
Effects of a long-acting, human-unique metabolite.
-
Disruption of ion channel trafficking to the cell membrane.
This compound is a degrader of Bromodomain-containing protein 9 (BRD9), a component of the BAF chromatin remodeling complex. The BAF complex plays a crucial role in regulating gene expression programs essential for heart development and function. Disruption of this complex could potentially alter the expression of genes encoding ion channels or other proteins critical for normal cardiac electrophysiology.
Q4: What are the general strategies to mitigate drug-induced cardiotoxicity?
A4: General strategies that can be considered for mitigating drug-induced cardiotoxicity, although not specifically validated for this compound, include:
-
Dose Reduction: As observed in the clinical trial, reducing the dose of this compound can mitigate the risk.
-
Intensive Cardiac Monitoring: Strict monitoring of ECGs, particularly the QTc interval, is crucial for early detection of cardiotoxic effects.
-
Cardioprotective Agents: The use of agents like dexrazoxane, ACE inhibitors, and beta-blockers has been explored for other cardiotoxic chemotherapies, but their efficacy for this compound is unknown.
Troubleshooting Guide
Issue: Unexpectedly high QTc prolongation observed in an in vivo animal model.
| Possible Cause | Troubleshooting Step |
| Species-specific differences in ion channel physiology. | Consider using a different animal model known to have cardiac electrophysiology more translatable to humans. For QTc assessment, guinea pigs or non-human primates are often preferred over rodents. |
| Off-target effects of this compound at high concentrations. | Perform dose-response studies to determine the lowest effective dose with an acceptable safety margin. |
| Metabolite-driven toxicity. | Characterize the metabolite profile of this compound in the specific animal model and assess the cardiac safety of major metabolites. |
| Electrolyte imbalances in study animals. | Monitor and maintain normal electrolyte levels (potassium, magnesium, calcium) in the study animals, as imbalances can exacerbate QTc prolongation. |
Issue: Inconsistent results in in vitro cardiomyocyte assays.
| Possible Cause | Troubleshooting Step |
| Cell model limitations. | If using immortalized cell lines, consider switching to primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for a more physiologically relevant model. |
| Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition. Standardize the duration of this compound exposure. |
| Assay sensitivity. | For assessing effects on ion channel function, consider using more sensitive techniques like patch-clamp electrophysiology or voltage-sensitive dyes. |
Quantitative Data Summary
The following table summarizes the cardiac adverse events observed in the Phase I clinical trial of this compound.
| Adverse Event | Incidence in Patient Population (N=55) | Notes |
| QTc Prolongation (Fridericia formula) | 11 patients (20%) had treatment-emergent QTc prolongation. | Preceded by T-wave inversions. |
| T-wave Inversions | 21 patients (38.2%) had T-wave inversions without further cardiac events. | --- |
| Dose-Limiting Toxicities | Observed at 40 mg and 60 mg twice weekly. | Included QTc prolongation and syncope. |
| Grade 4 QTc Prolongation | Reported in one patient at the second-highest dose. | Led to a partial clinical hold. |
Experimental Protocols
1. In Vitro Assessment of this compound on Cardiomyocyte Electrophysiology using hiPSC-CMs
-
Objective: To determine the direct effects of this compound on the electrophysiological properties of human cardiomyocytes.
-
Methodology:
-
Culture hiPSC-CMs on microelectrode array (MEA) plates until a spontaneously beating syncytium is formed.
-
Establish a baseline recording of field potentials for at least 10 minutes.
-
Prepare a dose range of this compound (e.g., 0.1 nM to 10 µM) in the appropriate vehicle.
-
Acutely apply each concentration of this compound to the cells, allowing for a 15-30 minute equilibration period at each concentration.
-
Record field potentials and analyze parameters including field potential duration (FPD), which is analogous to the QT interval, and beat rate.
-
For chronic assessment, treat cells with this compound for 24-72 hours and repeat measurements.
-
Include positive controls (e.g., a known hERG blocker like dofetilide) and a vehicle control.
-
2. Assessment of Ion Channel Trafficking in Cardiomyocytes
-
Objective: To investigate if this compound affects the trafficking of key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) to the cell membrane.
-
Methodology:
-
Use a cell line stably expressing a tagged version of the ion channel of interest (e.g., hERG-GFP).
-
Treat the cells with a therapeutically relevant concentration of this compound for various time points (e.g., 6, 12, 24 hours).
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for the tagged ion channel and a marker for the plasma membrane (e.g., wheat germ agglutinin).
-
Visualize the subcellular localization of the ion channel using confocal microscopy.
-
Quantify the co-localization of the ion channel signal with the plasma membrane marker to determine if this compound treatment alters its surface expression.
-
3. In Vivo Evaluation of Cardiac Function in a Telemetered Animal Model
-
Objective: To continuously monitor the cardiovascular effects of this compound in a conscious, freely moving animal model.
-
Methodology:
-
Surgically implant telemetry transmitters in an appropriate animal model (e.g., guinea pig, non-human primate).
-
Allow for a post-operative recovery period of at least one week.
-
Record baseline electrocardiogram (ECG) and hemodynamic data for a 24-hour period.
-
Administer this compound intravenously at escalating doses.
-
Continuously record ECG, heart rate, blood pressure, and body temperature for at least 24 hours post-dose.
-
Analyze the data for changes in QTc interval (using a species-specific correction formula), T-wave morphology, and other cardiac parameters.
-
Visualizations
Caption: Workflow for assessing and mitigating this compound cardiac toxicity.
Caption: Hypothetical pathway of this compound-induced cardiac toxicity.
References
Optimizing FHD-609 dosage to minimize toxicity
Welcome to the technical support center for FHD-609, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity while achieving desired efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3] By inducing the degradation of BRD9, this compound disrupts the function of the ncBAF complex, which plays a critical role in gene regulation and is implicated in the survival of certain cancer cells, such as those found in synovial sarcoma and SMARCB1-deleted tumors.[4]
Q2: What are the known dose-limiting toxicities of this compound in clinical settings?
A2: In a phase 1 clinical trial (NCT04965753), the primary dose-limiting toxicities observed were QTc prolongation (a measure of delayed ventricular repolarization in the heart) and syncope (fainting).[1][5][6] These events were noted at higher doses of 40 mg and 60 mg administered twice weekly.[1][5] Consequently, strict cardiac monitoring is recommended for future studies involving BRD9 degraders.[1][5]
Q3: What were the most common adverse events observed with this compound treatment?
A3: The most frequently reported treatment-related adverse events were predominantly mild to moderate (Grades 1-2) and included dysgeusia (altered taste), dry mouth, fatigue, and anemia.[1][5][6]
Q4: What is the maximum tolerated dose (MTD) of this compound?
A4: The MTD for this compound was identified as 40 mg administered intravenously twice weekly, or an equivalent weekly dose of 80 mg administered once weekly.[1][5][6]
Q5: In which cancer types has this compound shown preclinical or clinical activity?
A5: this compound has been evaluated in patients with advanced synovial sarcoma and SMARCB1-deleted tumors.[4][5] Preclinical studies have also demonstrated its potential in inhibiting the growth of a subset of Acute Myeloid Leukemia (AML) cell lines.[7]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity or cell death in in vitro experiments.
-
Question: My cell line is showing a high degree of cell death at concentrations where I expect to see target engagement without significant toxicity. What could be the cause?
-
Answer:
-
Concentration Range: Ensure you are using a well-defined concentration range. This compound has shown picomolar growth inhibitory effects in some synovial sarcoma cell lines.[8] It is crucial to perform a dose-response curve starting from very low concentrations (e.g., sub-nanomolar) to identify the optimal therapeutic window for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying dependencies on BRD9 and the ncBAF complex.[7] Sensitivity can be influenced by the underlying genetic context, such as mutations in other BAF complex subunits.[2] It is advisable to test this compound across a panel of cell lines to determine relative sensitivities.
-
Solvent Toxicity: this compound is typically dissolved in DMSO for in vitro use.[3] Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.
-
Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects. Correlate cell viability data with direct measures of BRD9 degradation (e.g., Western blot or mass spectrometry) to confirm that the observed phenotype occurs at concentrations sufficient for target degradation.
-
Issue 2: Difficulty replicating in vivo anti-tumor activity.
-
Question: I am not observing the expected tumor growth inhibition in my mouse xenograft model based on published data. What factors should I consider?
-
Answer:
-
Route of Administration and Formulation: this compound has low oral bioavailability and is administered intravenously in clinical and preclinical settings.[4][8] Ensure you are using the correct route of administration. The formulation of the drug is also critical for its stability and delivery. A common formulation involves DMSO, PEG300, Tween80, and water.[3]
-
Dosing Schedule: The dosing schedule significantly impacts efficacy and tolerability. Preclinical studies have used schedules such as twice-weekly intravenous injections.[2] The MTD in humans was determined for both once-weekly and twice-weekly schedules.[1][5] Ensure your dosing regimen is consistent with effective schedules reported in the literature.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): this compound has a long half-life in preclinical species (16-20 hours).[8] It is important to correlate PK data (drug concentration in plasma and tumor) with PD data (BRD9 degradation in tumor tissue).[8] Insufficient drug exposure at the tumor site will lead to a lack of efficacy.
-
Model Selection: The choice of xenograft model is crucial. This compound has demonstrated robust activity in synovial sarcoma cell-derived xenograft (CDX) models like SYO-1 and ASKA.[8] The anti-tumor effect is also being investigated in AML patient-derived xenograft (PDX) models.[7] Ensure your chosen model is relevant and has been shown to be sensitive to BRD9 degradation.
-
Issue 3: Observing cardiac-related adverse events in animal models.
-
Question: My in vivo study is showing signs of cardiac toxicity (e.g., ECG abnormalities). How can I mitigate this?
-
Answer:
-
Dose Reduction: Cardiac toxicity, specifically QTc prolongation, is a known dose-limiting toxicity of this compound.[1][5] The first step should be to reduce the dose. The clinical trial paused enrollment and dose-reduced the affected cohort after a grade 4 QTc prolongation event.[4][9]
-
Cardiac Monitoring: Implement rigorous cardiac monitoring in your animal studies, including regular ECG measurements. This will help you establish a dose-toxicity relationship and identify a safer therapeutic window.
-
Alternative Dosing Schedule: Explore alternative dosing schedules. A once-weekly administration might be better tolerated than a twice-weekly schedule, as was explored in the clinical trial.[1][5] This could potentially reduce peak plasma concentrations while maintaining sufficient target engagement.
-
Mechanism of Toxicity: The exact mechanism of this compound-induced cardiotoxicity is still under investigation but may involve inhibition of hERG channels or effects on ion channel trafficking.[5] Understanding this can help in designing safer next-generation compounds.
-
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line Type | Assay | Endpoint | Result | Reference |
| Synovial Sarcoma | Growth Inhibition | IC50 | Picomolar range | [8] |
| Synovial Sarcoma (SYO1) | Protein Degradation | Dmax | 97% | [8] |
| Synovial Sarcoma (SYO1) | Protein Degradation | Time Course | 16-fold reduction at 4h (16 nM) | [8] |
| AML | Growth Inhibition | - | Effective in a subset of cell lines | [7] |
| AML | Apoptosis | - | Induced in sensitive cell lines | [7] |
Table 2: Summary of this compound Clinical Trial (NCT04965753) Toxicity Profile
| Toxicity Type | Details | Dose Level | Reference |
| Dose-Limiting | QTc Prolongation, Syncope | 40 mg & 60 mg (Twice Weekly) | [1][5][6] |
| Most Common (Grade 1-2) | Dysgeusia | All | [1][5][6] |
| Dry Mouth | All | [1][5][6] | |
| Fatigue | All | [1][5][6] | |
| Anemia | All | [1][5][6] | |
| Maximum Tolerated Dose | - | 40 mg (Twice Weekly) / 80 mg (Once Weekly) | [1][5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for BRD9 Degradation
-
Treatment and Lysate Preparation: Treat cells with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the corresponding loading control band intensity.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a BRD9 degrader.
Caption: Workflow for evaluating this compound efficacy and toxicity.
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 9. targetedonc.com [targetedonc.com]
Navigating In Vivo Studies with FHD-609: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for conducting in vivo stability and metabolism studies of FHD-609, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacokinetic data to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] As a heterobifunctional molecule, this compound binds to both BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), bringing them into close proximity.[2][3] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[4] This targeted degradation of BRD9 has shown therapeutic potential in cancers dependent on the ncBAF complex, such as synovial sarcoma.[5][6]
Q2: What are the typical routes of administration for this compound in in vivo studies?
A2: In both preclinical and clinical studies, this compound has been primarily administered intravenously (IV).[1][5] A long-acting injectable (LAI) micro-suspension for subcutaneous (s.c.) dosing has also been developed for preclinical models to provide sustained release and less frequent dosing.[7] Due to poor gut permeability, this compound has low oral bioavailability across species.[2]
Q3: What is the reported in vivo half-life of this compound?
A3: Preclinical pharmacokinetic studies have shown that this compound has a long half-life in several species. The reported half-lives are approximately 16 hours in mice, 20 hours in rats, and 17 hours in cynomolgus monkeys.[1]
Q4: How can I monitor the pharmacodynamic effects of this compound in my in vivo experiments?
A4: The primary pharmacodynamic effect of this compound is the degradation of its target, BRD9. This can be assessed in both tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs). Recommended analytical methods include:
-
Immunohistochemistry (IHC): To quantify BRD9 protein levels in tumor biopsies.[8]
-
Western Blot: To detect BRD9 protein levels in tissue or cell lysates.[10]
-
LC-MS/MS: For quantitative proteomics to confirm the selective degradation of BRD9.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of BRD9 Degradation | 1. Suboptimal Dose: The administered dose may be too low to achieve effective concentrations at the target site. 2. "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[11] 3. Formulation Issues: Poor solubility or instability of the dosing solution can lead to inaccurate dosing. | 1. Dose-Response Study: Conduct a dose-escalation study to identify the optimal dose for BRD9 degradation.[11] 2. Evaluate a Range of Doses: Test both lower and higher doses to rule out the "hook effect." 3. Vehicle and Formulation Optimization: Ensure this compound is fully solubilized in a well-tolerated vehicle. Consider using a formulation that enhances stability and bioavailability, such as the described LAI for sustained exposure.[7][11] |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution. 2. Animal-to-Animal Variability: Biological differences between individual animals. 3. Sample Handling: Improper collection, processing, or storage of blood/plasma samples can lead to degradation of the analyte. | 1. Standardize Dosing Procedure: Ensure accurate and consistent preparation and administration of this compound. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Optimize Sample Handling Protocol: Follow a strict and validated protocol for sample collection, processing (e.g., timely centrifugation to obtain plasma), and storage (typically at -80°C).[3] |
| Unexpected Toxicity or Adverse Events | 1. Off-Target Effects: Although reported to be selective, high concentrations of this compound could potentially lead to off-target protein degradation.[2] 2. Vehicle Toxicity: The vehicle used to formulate this compound may have its own toxic effects. 3. On-Target Toxicity: Degradation of BRD9 in non-tumor tissues may lead to adverse effects. In clinical trials, QTc prolongation was observed.[5][6] | 1. Dose Reduction: If toxicity is observed, consider reducing the dose. 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its contribution to any observed toxicity.[11] 3. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or other clinical signs. For specific concerns like cardiotoxicity, consider incorporating appropriate monitoring (e.g., ECG in larger animal models if feasible). |
| Inconsistent Tumor Growth Inhibition | 1. Variable Drug Exposure: See "High Variability in Pharmacokinetic (PK) Data." 2. Tumor Heterogeneity: Differences in the genetic makeup and growth characteristics of the tumors. 3. Insufficient Target Engagement: The level of BRD9 degradation may not be sufficient to elicit a robust anti-tumor response. | 1. Ensure Consistent Dosing and Formulation: As described above. 2. Tumor Model Selection and Characterization: Use a well-characterized and relatively homogeneous tumor model. Ensure tumors are of a consistent size at the start of the study. 3. Correlate PK with PD and Efficacy: Measure this compound levels, BRD9 degradation, and tumor growth in the same animals or parallel groups to establish a clear relationship between drug exposure, target engagement, and anti-tumor activity.[1] |
Quantitative Data Summary
Preclinical Pharmacokinetic Parameters of this compound
| Species | Half-Life (t½) | Route of Administration |
| Mouse | ~16 hours | Intravenous (IV) |
| Rat | ~20 hours | Intravenous (IV) |
| Cynomolgus Monkey | ~17 hours | Intravenous (IV) |
| (Data sourced from preclinical studies)[1] |
Phase I Clinical Pharmacokinetic Parameters of this compound (in Patients)
| Parameter | Value/Observation |
| Administration | Intravenous (IV) infusion over 2 hours |
| Dose Proportionality | Exposure (AUC and Cmax) increased with dose |
| Time to Max Concentration (tmax) | Occurred at the end of the 2-hour infusion |
| Accumulation | No substantial accumulation with multiple doses |
| Blood-to-Plasma Ratio | Preferential distribution into blood (mean ratios for AUC from 2.25 to 6.33) |
| (Data from a Phase I clinical trial in patients with advanced synovial sarcoma or SMARCB1-deficient tumors)[5] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework. Specific details such as the cell line, animal strain, and dosing regimen should be optimized for your specific research question.
-
Animal Model:
-
Compound Formulation and Dosing:
-
Formulate this compound in a sterile, well-tolerated vehicle suitable for intravenous administration.
-
Based on preclinical data, a starting dose could be in the range of 0.1 to 5.0 mg/kg administered intravenously.[1]
-
The dosing schedule can be twice weekly (BIW), which has been used in clinical trials.[5]
-
-
Study Groups:
-
Group 1: Vehicle Control: Animals receive the vehicle only.
-
Group 2: this compound Treatment: Animals receive this compound at the selected dose and schedule.
-
(Optional) Group 3: Positive Control: Animals receive a standard-of-care therapy for the specific cancer model.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.
-
Pharmacokinetic (PK) Analysis: At specified time points after the first and/or last dose, collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Process to plasma and store at -80°C until analysis by a validated LC-MS/MS method.[5]
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at interim time points, collect tumors and/or blood for analysis of BRD9 degradation via IHC, Western Blot, or flow cytometry.[8]
-
Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated group to the vehicle control group.
-
Analytical Method for this compound Quantification in Plasma
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.
-
Instrumentation: A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (lower limit of quantification).[5]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced BRD9 degradation via the ubiquitin-proteasome system.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
References
- 1. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. foghorntx.com [foghorntx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foghorntx.com [foghorntx.com]
- 8. foghorntx.com [foghorntx.com]
- 9. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors | CellCarta [cellcarta.com]
- 10. foghorntx.com [foghorntx.com]
- 11. benchchem.com [benchchem.com]
Addressing solubility issues with FHD-609 for in vitro assays
Welcome to the technical support center for FHD-609. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective heterobifunctional protein degrader. It is classified as a Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain-containing protein 9 (BRD9) for degradation.[1] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3] By inducing the degradation of BRD9, this compound disrupts the function of the ncBAF complex, which is critical for the survival of certain cancer cells, such as those found in synovial sarcoma.[2][4]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). While specific aqueous solubility data is not extensively published, preclinical studies have described it as having "acceptable solubility" for experimental purposes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. Commercial suppliers often provide pre-dissolved solutions of this compound in DMSO, typically at a concentration of 10 mM.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Addressing this compound Solubility Issues in In Vitro Assays
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.
This is a common challenge encountered with hydrophobic compounds like this compound and is often referred to as "crashing out." Here are several strategies to mitigate this issue:
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | 1. Decrease the final working concentration: If your experimental design allows, lower the final concentration of this compound. 2. Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium to identify the highest concentration that remains in solution. |
| Rapid Solvent Exchange | Directly adding a concentrated DMSO stock to a large volume of aqueous medium can cause a rapid change in the solvent environment, leading to precipitation. | 1. Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium. 2. Slow addition with mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Low Temperature of Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | Use pre-warmed medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. | 1. Reduce serum concentration: If using a serum-containing medium, consider temporarily reducing the serum concentration during compound treatment, as serum proteins can sometimes contribute to precipitation. 2. Test different media formulations: If precipitation persists, you may need to test different basal media formulations to find one that is more compatible with this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 829.00 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex for 2-5 minutes, or until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
This protocol provides a general method for diluting the this compound DMSO stock into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to create a 100µM intermediate stock. For example, add 5 µL of the 10 mM stock to 495 µL of medium.
-
Prepare the final working concentration: Further dilute the intermediate stock to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 100 nM working solution, add 1 µL of the 100 µM intermediate stock to 999 µL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used.
Visualizations
This compound Mechanism of Action
Caption: this compound facilitates the degradation of BRD9 via the ubiquitin-proteasome system.
Experimental Workflow for Mitigating Solubility Issues
References
Impact of FHD-609 on normal cell viability
Welcome to the technical support center for FHD-609. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the experimental use of this compound, with a specific focus on its impact on normal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), meaning it brings BRD9 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[3][4] This mechanism removes the target protein from the cell, rather than just inhibiting its activity.
Q2: How selective is this compound for BRD9?
Preclinical data indicates that this compound is highly selective for BRD9. Global proteomics analysis in the SYO1 synovial sarcoma cell line, treated with this compound at a concentration approximately 200 times its degradation DC50, showed that BRD9 was the only protein significantly degraded out of ~9,000 detectable proteins.[5]
Q3: Does this compound have any known off-target effects on other proteins?
This compound was specifically investigated for off-target degradation of common neosubstrates associated with the IMiD scaffold often used in PROTACs. Preclinical data shows no significant degradation of these off-target proteins.[6]
Q4: What are the known effects of this compound on normal tissues in a clinical setting?
The most significant toxicity observed in the Phase 1 clinical trial of this compound was cardiac-related, specifically QTc interval prolongation.[7][8][9] This suggests a potential impact on cardiomyocytes. The FDA placed a partial clinical hold on the trial due to a severe QTc prolongation event.[9][10] Other reported treatment-related adverse events in patients were generally mild to moderate and included dysgeusia (altered taste), dry mouth, fatigue, and anemia.[7][11]
Q5: Is there any data on the direct cytotoxicity of this compound on a panel of normal, non-cancerous cell lines?
As of the latest available information, comprehensive in vitro cytotoxicity data (e.g., IC50 values) for this compound across a broad panel of normal, non-cancerous cell lines has not been publicly released in the reviewed literature. The primary focus of published studies has been on its efficacy in cancer models and safety in human clinical trials.[11][12][13] Researchers should therefore establish baseline cytotoxicity in their specific normal cell lines of interest.
Data Summary
Table 1: Off-Target Neosubstrate Degradation Profile of this compound
This table summarizes the investigation of this compound's effect on common IMiD-related off-target proteins in preclinical studies.
| Protein Target | Degradation Activity |
| GSPT1 | Not observed |
| CK1α | Not observed |
| IKZF1 | Not observed |
| IKZF2 | Not observed |
| IKZF3 | Not observed |
| SALL4 | Not observed |
| (Data sourced from a corporate presentation on the discovery of this compound)[5] |
Table 2: Summary of Common Treatment-Related Adverse Events in Humans (Phase 1 Clinical Trial)
This table provides an overview of the most common adverse events observed in patients, which can offer insights into potential effects on normal tissues.
| Adverse Event | Frequency | Severity |
| QTc Prolongation | 20% | Dose-limiting |
| Dysgeusia | 40% | Predominantly Gr 1-2 |
| Dry Mouth | 29.1% | Predominantly Gr 1-2 |
| Fatigue | 27.3% | Predominantly Gr 1-2 |
| Anemia | 25.5% | Predominantly Gr 1-2 |
| (Data compiled from the published Phase 1 study results)[7][8][11] |
Experimental Protocols & Methodologies
Protocol 1: General Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the impact of this compound on the viability of adherent normal cell lines.
-
Cell Seeding: Plate cells in a 96-well, white-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle-only (e.g., 0.1% DMSO) control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for an extended period, typically 72 to 120 hours. Due to the degradation-based mechanism of PROTACs, effects on viability may take longer to manifest compared to traditional inhibitors.[3] A time-course experiment is recommended to determine the optimal endpoint.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for BRD9 Degradation
This protocol verifies the on-target activity of this compound in your cell line of interest.
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and for different durations (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.
-
Analysis: Quantify the band intensities using densitometry software and normalize the BRD9 signal to the loading control.
Visualized Workflows and Pathways
References
- 1. Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program | Foghorn Therapeutics [ir.foghorntx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. foghorntx.com [foghorntx.com]
- 6. Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program | Foghorn Therapeutics [ir.foghorntx.com]
- 7. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. medcitynews.com [medcitynews.com]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. foghorntx.com [foghorntx.com]
- 13. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of FHD-609, Ifosfamide, and Pazopanib in the Treatment of Synovial Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel BRD9 degrader FHD-609 with the established therapies, ifosfamide (B1674421) and pazopanib (B1684535), for the treatment of synovial sarcoma. The information is compiled from preclinical and clinical data to offer an objective overview of their respective efficacies and mechanisms of action.
Executive Summary
This compound, a selective degrader of the bromodomain-containing protein 9 (BRD9), has demonstrated promising preclinical activity, suggesting superior tumor growth inhibition compared to both ifosfamide and pazopanib in xenograft models of synovial sarcoma.[1][2] Clinical development of this compound is in the early stages, with a Phase 1 trial establishing a maximum tolerated dose and showing preliminary anti-tumor activity. However, the trial was impacted by a partial clinical hold due to cardiac toxicity. Ifosfamide, an alkylating agent, and pazopanib, a multi-targeted tyrosine kinase inhibitor, are established treatment options for synovial sarcoma with well-documented efficacy and safety profiles from numerous clinical trials. This guide will delve into the available data for each compound to facilitate a comprehensive comparison.
Mechanism of Action
This compound: this compound is a heterobifunctional degrader that selectively targets BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[3] In synovial sarcoma, the characteristic SS18-SSX fusion protein disrupts the canonical BAF complex, leading to a dependency on the ncBAF complex for tumor cell survival. By inducing the degradation of BRD9, this compound aims to exploit this vulnerability and trigger tumor cell death.[3][4]
Ifosfamide: Ifosfamide is an alkylating agent that requires metabolic activation in the liver.[5][6][7][8] Its active metabolites, isophosphoramide mustard and acrolein, exert cytotoxic effects by forming cross-links within and between DNA strands.[5][6] This DNA damage disrupts DNA replication and transcription, ultimately leading to cancer cell apoptosis.[5][9]
Pazopanib: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several receptors involved in tumor growth and angiogenesis, most notably the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[10][11][12][13][14] By inhibiting these pathways, pazopanib hinders the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[11][12]
Preclinical Efficacy of this compound vs. Ifosfamide and Pazopanib
A key preclinical study directly compared the efficacy of this compound to ifosfamide and pazopanib in a synovial sarcoma cell-derived xenograft (CDX) model (ASKA). The results indicated that this compound demonstrated superior tumor growth inhibition.[1][2] Notably, at a dose of 2 mg/kg, this compound led to complete tumor suppression over a 30-day period.[1][2]
In another synovial sarcoma CDX model (SYO-1), this compound also showed dose-dependent tumor growth inhibition and BRD9 degradation.[1][2][3]
Clinical Efficacy
A direct head-to-head clinical trial comparing this compound with ifosfamide or pazopanib has not been conducted. The following tables summarize the available clinical efficacy data for each drug in patients with synovial sarcoma, compiled from separate clinical trials.
Table 1: Clinical Efficacy of this compound in Advanced Synovial Sarcoma
| Clinical Trial | Phase | No. of Patients (Synovial Sarcoma) | Key Efficacy Endpoints | Results |
| NCT04965753[15][16] | 1 | 53 | Objective Response Rate (ORR) Stable Disease (SD) | 1 patient (2%) achieved a partial response. 8 patients (15%) achieved stable disease, with 2 of these lasting longer than 6 months. |
Note: The Phase 1 trial of this compound was designed primarily to assess safety and determine the maximum tolerated dose. The efficacy data is preliminary.
Table 2: Clinical Efficacy of Ifosfamide in Synovial Sarcoma
| Study | Treatment Regimen | No. of Patients (Synovial Sarcoma) | Key Efficacy Endpoints | Results |
| Retrospective Analysis | High-Dose Ifosfamide (12 g/m²) | 34 | Overall Response Rate (ORR) Clinical Benefit Rate Median Progression-Free Survival (PFS) | ORR: 44% (15 Partial Responses) Clinical Benefit Rate: 85% Median PFS: 11.6 months |
| Phase II Study (E1793) | Ifosfamide (7.5 g/m²) + Doxorubicin (60 mg/m²) | 12 | Partial Response Rate Median Survival | 42% 11 months |
Table 3: Clinical Efficacy of Pazopanib in Synovial Sarcoma
| Clinical Trial | Treatment | No. of Patients (Synovial Sarcoma) | Key Efficacy Endpoints | Results |
| PALETTE (Phase III) | Pazopanib 800 mg daily | 37 | Median Progression-Free Survival (PFS) Median Overall Survival (OS) | Median PFS: 4.6 months (vs. 1.6 months for placebo) Median OS: 12.5 months (vs. 10.7 months for placebo) |
| Retrospective Cohort | Pazopanib | 19 (metastatic) | Median Progression-Free Survival (PFS) | 11.47 months |
Experimental Protocols
This compound Preclinical Xenograft Study (ASKA Model)
-
Animal Model: ASKA synovial sarcoma cell-derived xenograft (CDX) model.
-
Treatment Arms:
-
Vehicle control
-
This compound (0.1, 0.5, and 2.0 mg/kg, administered intravenously)
-
Ifosfamide (standard-of-care dose)
-
Pazopanib (standard-of-care dose)
-
-
Dosing Schedule: Not specified in the available abstract.
-
Primary Endpoint: Tumor volume was measured over a 30-day period to assess tumor growth inhibition.[1][2]
This compound Phase 1 Clinical Trial (NCT04965753)
-
Study Design: A multicenter, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with advanced synovial sarcoma or SMARCB1-loss tumors.
-
Treatment: this compound administered intravenously.
-
Dose Escalation: Doses ranged from 5 mg to 80 mg twice weekly and 40 mg to 120 mg once weekly.
-
Primary Objective: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) of this compound.
-
Key Endpoints: Incidence of adverse events, dose-limiting toxicities, pharmacokinetics, and preliminary clinical activity (ORR, duration of response).[15][16]
Ifosfamide High-Dose Retrospective Study
-
Patient Population: Patients with advanced synovial sarcoma who had progressed after 1-2 lines of chemotherapy.
-
Treatment: High-dose ifosfamide (HDI) at a dose of 4 g/m² daily as a 24-hour continuous infusion for 3 days (total dose of 12 g/m² per cycle), repeated every 3 weeks with growth factor support.
-
Primary Endpoints: Progression-free survival (PFS) and overall response rate (ORR).
-
Secondary Endpoints: Overall survival (OS) and toxicity profile.
Pazopanib PALETTE Phase III Clinical Trial (NCT00753688)
-
Study Design: A randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Patients with metastatic soft-tissue sarcoma (including synovial sarcoma) whose disease had progressed during or after prior chemotherapy.
-
Treatment: Patients were randomized 2:1 to receive either pazopanib 800 mg once daily or a placebo.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), safety, and health-related quality of life.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound in synovial sarcoma.
Caption: Preclinical experimental workflow for comparing this compound.
Conclusion
This compound presents a novel and targeted approach to treating synovial sarcoma by degrading BRD9, a key dependency for these tumor cells. Preclinical data are encouraging, suggesting a potential for superior efficacy over established therapies like ifosfamide and pazopanib. However, the clinical development of this compound is still in its early stages and has been challenged by safety concerns, specifically cardiotoxicity.
Ifosfamide and pazopanib remain important components of the treatment landscape for synovial sarcoma, with proven clinical benefits in terms of response rates and progression-free survival. The choice between these agents often depends on the patient's prior treatments, performance status, and the treating physician's discretion.
Further clinical investigation is necessary to fully elucidate the efficacy and safety profile of this compound and to determine its ultimate place in the therapeutic armamentarium for synovial sarcoma. Researchers and clinicians should closely monitor the progress of ongoing and future studies of this promising new agent.
References
- 1. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. foghorntx.com [foghorntx.com]
- 3. foghorntx.com [foghorntx.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ifosfamide - Wikipedia [en.wikipedia.org]
- 7. Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Combination Potential of BRD9 Degraders: A Comparative Analysis of FHD-609 and Other Novel Agents
For Immediate Release
In the evolving landscape of precision oncology, the targeting of epigenetic regulators has emerged as a promising therapeutic strategy. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a critical dependency in several cancers, including synovial sarcoma and certain hematological malignancies. This has led to the development of novel therapeutic agents aimed at degrading BRD9. This guide provides a comparative overview of FHD-609, a clinical-stage BRD9 degrader, and other agents in its class, with a focus on their potential in combination therapies, supported by available preclinical and clinical data.
This compound is a potent and selective heterobifunctional protein degrader designed to target BRD9 for ubiquitination and subsequent proteasomal degradation. Developed for cancers dependent on the ncBAF complex, such as synovial sarcoma with its characteristic SS18-SSX fusion and SMARCB1-deficient tumors, this compound has been evaluated as a monotherapy in a Phase I clinical trial. While demonstrating target engagement and preliminary clinical activity, its development has highlighted the potential need for combination strategies to enhance its therapeutic window and efficacy, a common theme in the development of targeted cancer therapies.
Mechanism of Action: BRD9 Degradation
BRD9 degraders are heterobifunctional molecules, often PROTACs (PROteolysis TArgeting Chimeras), that induce the degradation of the BRD9 protein. They function by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin to BRD9, marking it for destruction by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the suppression of oncogenic gene expression programs and inhibiting cancer cell growth.
This compound Monotherapy Clinical Data
The Phase I trial (NCT04965753) of this compound evaluated its safety, tolerability, and preliminary efficacy in patients with advanced synovial sarcoma or SMARCB1-deficient tumors. The study established the maximum tolerated doses and demonstrated dose-dependent target engagement. However, the trial was placed on a partial clinical hold by the FDA due to a case of QTc prolongation, and the company has indicated it does not plan to pursue a dose-expansion study independently, suggesting a future focus on combination therapies.
| Parameter | Result | Citation |
| Study | Phase I (NCT04965753) | [1] |
| Patient Population | Advanced synovial sarcoma or SMARCB1-deficient tumors (n=55) | [1] |
| Maximum Tolerated Dose | 40 mg twice weekly / 80 mg once weekly (intravenous) | [1] |
| Objective Response Rate | 2% (1 partial response) | [1] |
| Stable Disease | 15% (8 patients) | [1] |
| Common Adverse Events | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | [1] |
| Dose-Limiting Toxicity | QTc prolongation, syncope | [1] |
Preclinical Combination Studies of BRD9 Degraders
While specific preclinical combination data for this compound is not publicly available, studies on other BRD9 degraders, such as CFT8634 and the tool compound dBRD9-A, provide a strong rationale for exploring combination strategies. These studies have primarily focused on hematological malignancies, where BRD9 degradation has been shown to synergize with standard-of-care agents.
CFT8634 in Multiple Myeloma
CFT8634 is another potent and selective oral degrader of BRD9. Preclinical studies have demonstrated its synergistic activity with pomalidomide (B1683931) and dexamethasone (B1670325) in multiple myeloma (MM) models.
| Combination | Cell Lines | In Vivo Model | Key Findings | Citation |
| CFT8634 + Pomalidomide | NCI-H929, OPM-2, RPMI-8226, MM.1S | NCI-H929 Xenograft | Synergistic tumor growth inhibition, particularly in pomalidomide-insensitive models. The combination did not interfere with each other's target degradation (BRD9 and IKZF1/3). | [2][3][4][5] |
| CFT8634 + Dexamethasone | RPMI-8226 | RPMI-8226 Xenograft | Synergistic activity leading to tumor regressions. The combination outperformed the standard pomalidomide + dexamethasone regimen. | [2][3] |
dBRD9-A in Multiple Myeloma and Acute Leukemia
The tool degrader dBRD9-A has been shown to have synergistic effects with several agents in MM and acute leukemia cell lines.
| Combination | Cell Lines | Key Findings | Citation |
| dBRD9-A + Dexamethasone | OPM2, H929, MM.1S | Strong synergistic growth inhibition. | [6] |
| dBRD9-A + Palbociclib | OPM2, H929 | Synergistic growth inhibition. | [6] |
| dBRD9-A + Melphalan | OPM2, H929 | Synergistic growth inhibition. | [6] |
| dBRD9-A + Daunorubicin/Doxorubicin | RS4;11, SEM, NALM6 (B-ALL) | Synergistic activity observed. | [7] |
| dBRD9-A + Pomalidomide | Multiple Myeloma cell lines | Synergistic activity observed. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BRD9 degraders.
In Vivo Xenograft Studies (CFT8634)
-
Animal Model: Female NOD SCID mice were used for tumor implantation.[2]
-
Cell Line and Implantation: NCI-H929 or RPMI-8226 multiple myeloma cells were implanted to establish tumors.[2][3]
-
Treatment Regimen: Mice with established tumors were treated orally with vehicle, CFT8634 (e.g., 3 or 10 mg/kg), pomalidomide (e.g., 3 mg/kg), dexamethasone, or combinations, typically administered once daily for a specified period (e.g., 21 days).[2]
-
Endpoints: Tumor volumes were measured regularly to assess treatment efficacy. Pharmacodynamic assessments included measuring BRD9, IKZF1, and IKZF3 protein levels in tumor tissues to confirm target engagement and degradation.[2]
In Vitro Synergy Assays
-
Cell Culture: Cancer cell lines (e.g., multiple myeloma or acute leukemia) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a matrix of concentrations of the BRD9 degrader and the combination agent.
-
Viability/Proliferation Assessment: After a set incubation period (e.g., 6-14 days), cell viability or proliferation is measured using assays like CellTiter-Glo (CTG).
-
Synergy Analysis: The combination index (CI) is calculated using methods such as the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Conclusion and Future Directions
This compound has demonstrated target engagement and monotherapy activity in its intended patient populations. However, its clinical development path, along with compelling preclinical data from other BRD9 degraders, strongly suggests that the future of this class of drugs lies in combination therapies. The synergistic effects observed when combining BRD9 degraders with standard-of-care agents like immunomodulatory drugs (pomalidomide) and corticosteroids (dexamethasone) in multiple myeloma provide a clear rationale for clinical investigation.
For this compound, future preclinical studies are warranted to identify optimal combination partners, which could potentially include chemotherapy, other epigenetic modifiers, or targeted agents relevant to synovial sarcoma and other solid tumors. Such studies would be crucial to de-risk and guide the design of future clinical trials, ultimately aiming to unlock the full therapeutic potential of BRD9 degradation for patients with cancer. Researchers in drug development should consider the broader implications of these findings for the entire class of BRD9 degraders, focusing on rational combinations that can overcome resistance and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Approaches Validate FHD-609's On-Target Efficacy in Cancer
FHD-609, a selective degrader of the bromodomain-containing protein 9 (BRD9), has demonstrated potent anti-tumor activity in preclinical and clinical settings. Its on-target effects are substantiated by genetic validation studies that mimic the pharmacological effects of the drug, providing a strong rationale for its therapeutic potential in cancers dependent on BRD9.
This compound is a heterobifunctional degrader that induces the degradation of BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] In certain cancers, such as synovial sarcoma and SMARCB1-deleted tumors, the cells exhibit a strong dependency on BRD9 for their survival and proliferation.[2] this compound is currently in clinical development for the treatment of advanced synovial sarcoma.[2]
Genetic techniques, particularly CRISPR-Cas9 mediated gene knockout, have been instrumental in validating BRD9 as a therapeutic target and, by extension, confirming the on-target mechanism of action of this compound. These studies have independently shown that the genetic removal of BRD9 from cancer cells phenocopies the anti-proliferative effects observed with this compound treatment.
Comparison of this compound with Genetic Inactivation of BRD9
The primary genetic method used to validate the on-target effects of this compound is the specific knockout of the BRD9 gene using CRISPR-Cas9 technology. The resulting cellular phenotypes provide a benchmark against which the effects of the pharmacological degrader can be compared.
| Approach | Target | Mechanism of Action | Effect on Cancer Cell Proliferation | Reference |
| This compound | BRD9 protein | Induces proteasomal degradation of BRD9 | Potent inhibition of cell growth | [3] |
| CRISPR-Cas9 | BRD9 gene | Knocks out the gene, preventing BRD9 protein expression | Significant impairment of cell proliferation | [4] |
| RNA interference (RNAi) | BRD9 mRNA | Silences the gene by degrading mRNA | Inhibition of cell growth | [5] |
Experimental Data: this compound vs. Genetic Approaches
While direct head-to-head quantitative comparisons in the same study are not always available in published literature, data from various sources demonstrate a consistent anti-proliferative effect of both this compound and genetic inactivation of BRD9 in synovial sarcoma and other BRD9-dependent cancer cell lines.
Table 1: Anti-proliferative Effects of this compound in Synovial Sarcoma Cell Lines
| Cell Line | This compound IC50 (nM) |
| SYO-1 | < 1 |
| Aska | < 1 |
| Yamato | < 1 |
Data from preclinical studies of this compound.[6]
Table 2: Effect of Genetic Inactivation of BRD9 on Cancer Cell Viability
| Cancer Type | Genetic Method | Effect on Cell Viability |
| Synovial Sarcoma | CRISPR-Cas9 | Critical for cell growth |
| Malignant Rhabdoid Tumors | CRISPR-Cas9 | Specific vulnerability; impairs cell proliferation |
| Acute Myeloid Leukemia (AML) | CRISPR knockout and shRNA knockdown | Inhibition of cell growth |
Data compiled from multiple genetic screening studies.[3][4][5]
Alternatives to this compound
While this compound is a potent and selective BRD9 degrader, other molecules targeting BRD9 have been developed, offering different modalities for inhibiting its function.
Table 3: Comparison of BRD9-Targeting Compounds
| Compound | Type | Mechanism of Action | Development Status |
| This compound | Degrader | Induces BRD9 degradation | Phase 1 Clinical Trials |
| CFT8634 | Degrader | Induces BRD9 degradation | Phase 1/2 Clinical Trials |
| I-BRD9 | Inhibitor | Binds to the BRD9 bromodomain, inhibiting its function | Preclinical |
| BI-7273 | Inhibitor | Binds to the BRD9 bromodomain, inhibiting its function | Preclinical |
| BI-9564 | Inhibitor | Binds to the BRD9 bromodomain, inhibiting its function | Preclinical |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in degrading BRD9 protein.
Caption: Experimental workflow for genetic validation of this compound's on-target effects.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of BRD9
Objective: To generate BRD9 knockout cancer cell lines to study the phenotypic effects of BRD9 loss.
Materials:
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the BRD9 gene.
-
HEK293T cells for lentivirus production.
-
Target cancer cell line (e.g., SYO-1).
-
Transfection reagent.
-
Puromycin (B1679871) for selection.
-
Cell culture reagents.
Protocol:
-
sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting early exons of the BRD9 gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout: Confirm BRD9 protein knockout by Western blotting.
-
Phenotypic Assays: Perform cell viability, proliferation, and apoptosis assays to assess the consequences of BRD9 loss.
RNA Interference (RNAi) for BRD9 Knockdown
Objective: To transiently reduce the expression of BRD9 to assess its impact on cell phenotype.
Materials:
-
Small interfering RNAs (siRNAs) targeting BRD9 mRNA.
-
Non-targeting control siRNA.
-
Lipid-based transfection reagent.
-
Target cancer cell line.
-
Cell culture reagents.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol and add them to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Assess the efficiency of BRD9 knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Phenotypic Assays: Conduct cell-based assays to measure the effect of BRD9 knockdown on cell proliferation and viability.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic inactivation of BRD9 provides a robust validation of the on-target activity of this novel cancer therapeutic. The consistent anti-proliferative effects observed across both approaches strongly support the continued development of this compound for the treatment of BRD9-dependent cancers. The availability of alternative BRD9-targeting modalities, such as inhibitors, further enriches the therapeutic landscape and provides tools for a deeper understanding of BRD9 biology in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orally Bioavailable BRD9 Degraders Emerge as Promising Alternatives to Intravenous FHD-609
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the quest for potent and orally bioavailable BRD9 degraders has yielded promising candidates that offer a potential paradigm shift from intravenously administered agents like FHD-609. This guide provides a comparative analysis of this compound and emerging orally bioavailable alternatives, CFT8634 and CW-3308, supported by preclinical and clinical data to inform future research and development in this space.
This compound, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), has demonstrated robust preclinical anti-tumor activity in synovial sarcoma models.[1][2] However, its development has been hampered by a partial clinical hold from the FDA due to a grade 4 QTc prolongation event, a significant cardiac safety concern.[3] This has underscored the need for alternative BRD9 degradation strategies with improved safety profiles and more convenient oral administration routes.
In this context, two orally bioavailable BRD9 degraders, CFT8634 and CW-3308, have emerged as compelling alternatives, demonstrating potent BRD9 degradation and in vivo efficacy in preclinical models.[4][5] This guide will delve into a detailed comparison of their performance, supported by experimental data, to provide a comprehensive resource for the scientific community.
Mechanism of Action: A Shared Strategy of Targeted Degradation
All three compounds operate through the Proteolysis Targeting Chimera (PROTAC) mechanism. They are heterobifunctional molecules that simultaneously bind to BRD9 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD9. This compound and CFT8634 are confirmed to recruit the Cereblon (CRBN) E3 ligase.
Caption: Mechanism of action for BRD9 degraders.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key preclinical and clinical data for this compound, CFT8634, and CW-3308.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Cell Line(s) | DC50 | Dmax | Selectivity |
| This compound | BRD9 | SYO-1 (Synovial Sarcoma) | Low nanomolar | >95% | Selective for BRD9 over BRD7 and BRD4 |
| CFT8634 | BRD9 | Synovial Sarcoma & SMARCB1-null tumor cells | Not specified | Not specified | Selective degrader of BRD9 |
| CW-3308 | BRD9 | G401 (Rhabdoid tumor), HS-SY-II (Synovial Sarcoma) | < 10 nM | > 90% | High selectivity over BRD7 and BRD4 |
Table 2: Pharmacokinetics
| Compound | Administration Route | Bioavailability (Mouse) | Half-life (Mouse) |
| This compound | Intravenous | Low oral bioavailability | 16 hours |
| CFT8634 | Oral | 74% | 10-14 hours (in humans) |
| CW-3308 | Oral | 91% | Not specified |
Table 3: In Vivo Efficacy
| Compound | Model | Dosage | Outcome |
| This compound | SYO-1 & ASKA xenografts (Mouse) | 0.1-2.0 mg/kg (IV) | Dose-dependent tumor growth inhibition; superior to standard of care at 2 mg/kg |
| CFT8634 | SMARCB1-perturbed xenografts (Mouse) | Not specified (Oral) | Dose-dependent BRD9 degradation and tumor growth inhibition |
| CW-3308 | HS-SY-II xenograft (Mouse) | 25 and 50 mg/kg (Oral) | Tumor growth inhibition of 57% and 60%, respectively |
Table 4: Clinical and Safety Profile
| Compound | Phase of Development | Key Adverse Events |
| This compound | Phase 1 (Partial Clinical Hold) | Grade 4 QTc prolongation |
| CFT8634 | Phase 1/2 | Emergence of cardiac toxicities |
| CW-3308 | Preclinical | Well-tolerated in mice with no weight loss or other signs of toxicity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols.
Western Blot for Protein Degradation
Caption: Key steps in Western Blot analysis.
This protocol is essential for quantifying the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the BRD9 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Mouse Xenograft Model for In Vivo Efficacy
Caption: Workflow for in vivo efficacy studies.
This model is critical for evaluating the anti-tumor activity of drug candidates in a living organism.
-
Cell Culture: Culture human synovial sarcoma cell lines (e.g., SYO-1, HS-SY-II) under sterile conditions.
-
Animal Handling: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
-
Randomization and Treatment: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the BRD9 degrader via the appropriate route (intravenous for this compound, oral gavage for CFT8634 and CW-3308).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis, such as immunohistochemistry (IHC) to assess BRD9 levels and other biomarkers.
Conclusion and Future Directions
The development of orally bioavailable BRD9 degraders like CFT8634 and CW-3308 represents a significant advancement in the field, offering the potential for improved patient convenience and adherence compared to the intravenously administered this compound. Preclinical data for these oral agents demonstrate potent and selective BRD9 degradation, high oral bioavailability, and promising anti-tumor efficacy.
However, the emergence of cardiac toxicities in the Phase 1/2 trial of CFT8634 highlights that oral administration does not inherently eliminate safety concerns. This underscores the importance of thorough preclinical safety and toxicology studies for all new drug candidates, irrespective of their route of administration.
For researchers and drug developers, the focus should be on optimizing the therapeutic window of BRD9 degraders. This includes enhancing their safety profiles, potentially through medicinal chemistry efforts to mitigate off-target effects, and exploring combination therapies to improve efficacy at lower, better-tolerated doses. The detailed experimental protocols provided in this guide should serve as a valuable resource for these ongoing efforts to develop safer and more effective treatments for cancers dependent on BRD9.
References
- 1. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. Discovery of this compound: A potent and selective heterobifunctional degrader of BRD9 - American Chemical Society [acs.digitellinc.com]
- 3. Foghorn Therapeutics Announces New Data Demonstrating BRD9 [globenewswire.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
Navigating the Epigenetic Landscape: A Comparative Guide to Cross-Resistance Between FHD-609 and Other Epigenetic Drugs
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between novel epigenetic therapies is paramount for designing effective clinical strategies and anticipating challenges in patient treatment. This guide provides a comprehensive comparison of FHD-609, a selective degrader of the BRD9 protein, with other classes of epigenetic drugs, focusing on the available preclinical data and the mechanistic rationale for potential cross-resistance or synergistic effects.
This compound is a targeted protein degrader that specifically eliminates bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] Its therapeutic potential is being explored in cancers with specific genetic dependencies, such as synovial sarcoma and SMARCB1-deficient tumors.[3][4][5] As this compound progresses through clinical development, a critical question arises: could resistance to this novel agent confer resistance to other epigenetic drugs, or vice versa? This guide synthesizes the current, albeit limited, publicly available preclinical data to shed light on this important issue.
This compound: Mechanism of Action and Preclinical Efficacy
This compound functions as a heterobifunctional degrader, bringing BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, which is essential for the survival of certain cancer cells that harbor specific genetic alterations, such as the SS18-SSX fusion in synovial sarcoma.
Preclinical studies have demonstrated the in vitro and in vivo activity of this compound in various cancer models.
In Vitro Sensitivity of Acute Myeloid Leukemia (AML) Cell Lines to this compound
| Cell Line | Genetic Background | IC50 (nM) | Sensitivity |
| EOL-1 | MLL-rearranged | <20 | Sensitive |
| OCI-AML-2 | IRF8-high | <20 | Sensitive |
| HEL92.1.7 | IRF8-low | >20 | Insensitive |
Data summarized from a preclinical study on this compound in AML models. A threshold for sensitivity was set at an IC50 < 20 nM and growth inhibition of >50%.
In Vivo Efficacy of this compound in a Synovial Sarcoma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle | - | - |
| This compound (2 mg/kg) | Intravenous, twice weekly | Complete suppression over 30 days |
| Ifosfamide | Standard-of-care | Less effective than this compound |
| Pazopanib | Standard-of-care | Less effective than this compound |
Data from a preclinical study in the ASKA synovial sarcoma cell-derived xenograft (CDX) model.
Potential for Cross-Resistance and Synergy: A Mechanistic Overview
While direct experimental evidence of cross-resistance between this compound and other epigenetic drugs is not yet available in the public domain, an understanding of their distinct and overlapping mechanisms of action can provide valuable insights into potential interactions.
Other Epigenetic Drug Classes:
-
EZH2 Inhibitors: These drugs target the catalytic activity of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene repression.
-
Histone Deacetylase (HDAC) Inhibitors: This class of drugs blocks the activity of HDAC enzymes, which remove acetyl groups from histones. Inhibition of HDACs leads to hyperacetylation of histones, a more open chromatin state, and generally, transcriptional activation.
-
BET Inhibitors: These small molecules target the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are "readers" of histone acetylation and recruit transcriptional machinery to active genes.
Potential for Overlapping Resistance Mechanisms:
Given that this compound and other epigenetic drugs ultimately modulate gene expression through chromatin remodeling, there is a theoretical potential for the emergence of cross-resistance. For instance, alterations in downstream signaling pathways that bypass the effects of chromatin remodeling at a specific locus could potentially confer resistance to multiple epigenetic agents that target that pathway. However, the distinct molecular targets of these drug classes make widespread cross-resistance less likely.
Evidence for Synergy:
Conversely, the distinct mechanisms of action of these drugs could lead to synergistic anti-cancer effects when used in combination. For example, a study has shown that combining BRD9 inhibitors with EZH2 inhibitors can have synergistic effects in suppressing cell proliferation and tumor growth. This suggests that simultaneously targeting different components of the chromatin regulatory machinery could be a promising therapeutic strategy.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols based on the available literature.
In Vitro Cell Viability Assay
-
Cell Culture: AML cell lines (e.g., EOL-1, OCI-AML-2, HEL92.1.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 10 days.
-
Viability Assessment: Cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis. A threshold for sensitivity is typically defined (e.g., IC50 < 20 nM and growth inhibition > 50%).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., ASKA synovial sarcoma cells) are implanted subcutaneously or orthotopically.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered intravenously at specified doses and schedules (e.g., 2 mg/kg, twice weekly).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for pharmacodynamic analyses, such as measuring BRD9 protein levels via western blot or immunohistochemistry.
Conclusion
The development of this compound represents a significant advancement in the field of targeted epigenetic therapy. While direct experimental data on cross-resistance with other epigenetic drugs remains to be established, the distinct mechanisms of action of these agents suggest that combination therapies may hold greater promise than the risk of broad cross-resistance. The preclinical data available for this compound demonstrates its potent and selective activity in specific cancer contexts. Further research, including the generation and characterization of this compound-resistant models, is crucial to definitively assess the landscape of cross-resistance and to guide the rational design of combination strategies for this exciting new class of anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program | Foghorn Therapeutics [ir.foghorntx.com]
Evaluating the Therapeutic Window of BRD9 Degraders: A Comparative Analysis of FHD-609 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with specific genetic vulnerabilities, such as synovial sarcoma and SMARCB1-deleted tumors. This guide provides a comparative analysis of FHD-609, a clinical-stage BRD9 degrader, with other notable degraders targeting BRD9, focusing on their therapeutic window as evidenced by preclinical and clinical data.
Introduction to BRD9 Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. This compound and other BRD9 degraders are heterobifunctional molecules that bind to both BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9. This approach offers a potential advantage over simple inhibition, as it can eliminate the entire protein scaffold and its associated functions.
Comparative Preclinical Data
This section summarizes the available preclinical data for this compound and a key comparator, CFT8634, another clinical-stage BRD9 degrader.
In Vitro Potency and Selectivity
A direct comparison of the in vitro degradation capabilities of this compound and CFT8634 reveals their high potency in degrading BRD9 in cancer cell lines.
| Compound | Target | Cell Line | DC50 | Dmax | E3 Ligase Ligand | Reference |
| This compound | BRD9 | SYO-1 (Synovial Sarcoma) | Not explicitly reported, but described as a "rapid, selective and highly potent BRD9 degrader" with picomolar growth inhibitory effects.[1] A 16-fold reduction in BRD9 was seen at 16 nM after 4 hours.[1] | >97% | CRBN | [1] |
| CFT8634 | BRD9 | Synovial Sarcoma cell line | 2 nM | >95% | CRBN |
Note: DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation.
In Vivo Anti-Tumor Efficacy
Both this compound and CFT8634 have demonstrated significant anti-tumor activity in preclinical xenograft models of synovial sarcoma.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | SYO-1 CDX | 1 mg/kg, IV, twice weekly | Significant TGI | |
| This compound | ASKA CDX | 2 mg/kg, IV, twice weekly | Complete tumor suppression over 30 days, superior to ifosfamide (B1674421) and pazopanib.[1] | [1] |
| CFT8634 | Patient-Derived Xenograft (PDX) | Oral, daily | Robust and dose-dependent TGI |
Clinical Development and Therapeutic Window
The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. The clinical development of both this compound and CFT8634 has been impacted by dose-limiting toxicities, primarily cardiac-related, which has narrowed their therapeutic window.
| Compound | Phase of Development | Indication | Dose-Limiting Toxicities | Clinical Status | Reference |
| This compound | Phase 1 | Synovial Sarcoma, SMARCB1-deleted tumors | Grade 4 QTc prolongation | Partial clinical hold | |
| CFT8634 | Phase 1/2 | Synovial Sarcoma, SMARCB1-null tumors | Cardiac toxicities | Monotherapy development discontinued |
The emergence of cardiac toxicities, specifically QTc prolongation, at higher doses for both this compound and CFT8634 suggests a potential on-target or off-target effect that limits the achievable therapeutic concentrations. For this compound, a maximum tolerated dose (MTD) was identified in the Phase 1 trial before the partial clinical hold was placed. The development of CFT8634 as a monotherapy was halted due to these cardiac safety concerns.
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway in Synovial Sarcoma
The following diagram illustrates the proposed mechanism of action of BRD9 in synovial sarcoma and the intervention point for BRD9 degraders.
Caption: BRD9 signaling in synovial sarcoma and the mechanism of action of BRD9 degraders.
General Experimental Workflow for Evaluating Therapeutic Window
The diagram below outlines a typical workflow for assessing the therapeutic window of a novel protein degrader.
Caption: A generalized workflow for the evaluation of the therapeutic window of a protein degrader.
Experimental Protocols
Western Blotting for BRD9 Degradation
-
Cell Culture and Treatment: Seed synovial sarcoma cells (e.g., SYO-1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD9 degrader or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed synovial sarcoma cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant synovial sarcoma cells (e.g., SYO-1) or patient-derived tumor fragments into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BRD9 degrader via the appropriate route (e.g., intravenous for this compound, oral for CFT8634) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy and Toxicity Assessment: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for BRD9 levels). Evaluate toxicity based on body weight loss and other clinical signs.
Conclusion
This compound and other BRD9 degraders have demonstrated compelling preclinical anti-tumor activity in models of synovial sarcoma and other SMARCB1-deficient cancers. However, the clinical development of these agents has highlighted a narrow therapeutic window, primarily limited by cardiac toxicities. The experience with this compound and CFT8634 underscores the critical importance of thorough preclinical safety pharmacology studies to predict potential clinical adverse events for this class of molecules. Future efforts in the development of BRD9 degraders will likely focus on optimizing the molecular structure to enhance the therapeutic index by minimizing off-target effects, particularly on cardiac ion channels, while maintaining potent on-target degradation of BRD9. Further investigation into the underlying mechanism of the observed cardiotoxicity is also warranted to guide the development of safer and more effective BRD9-targeting therapies.
References
A Comparative Guide to the Long-Term Efficacy and Safety of BRD9 Degraders in Preclinical Models: FHD-609 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of FHD-609, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), with its primary preclinical competitor, CFT8634. Both compounds have been evaluated in animal models for the treatment of synovial sarcoma and other SMARCB1-deficient tumors, offering a unique opportunity for a comparative analysis of this emerging class of targeted protein degraders.
Executive Summary
This compound and CFT8634 are both highly effective in preclinical models of synovial sarcoma, demonstrating robust, dose-dependent tumor growth inhibition. This compound, administered intravenously, has shown superior tumor growth inhibition compared to standard-of-care therapies in xenograft models[1]. CFT8634, an orally bioavailable agent, also exhibits significant anti-tumor activity in patient-derived xenograft (PDX) models[2]. While preclinical studies of this compound did not reveal cardiotoxicity at exposures significantly higher than those used in clinical trials, both this compound and CFT8634 have been associated with cardiac-related adverse events in early-phase human studies, highlighting a potential class effect and the translational limitations of preclinical safety models in this instance[3]. The development of a long-acting injectable (LAI) formulation of this compound offers a potential advantage in terms of dosing frequency and may improve the safety profile[4].
Data Presentation
Table 1: Comparative Efficacy of this compound and CFT8634 in Preclinical Models
| Parameter | This compound | CFT8634 | Standard of Care (Ifosfamide/Pazopanib) |
| Animal Models | Cell Line-Derived Xenografts (CDX): SYO-1, ASKA; Patient-Derived Xenografts (PDX)[4][5] | Patient-Derived Xenografts (PDX) of synovial sarcoma[2][6] | ASKA CDX model |
| Dosing Regimen | Intravenous (IV), single and biweekly (BIW) doses ranging from 0.05 to 5.0 mg/kg[5] | Oral (PO), once daily (QD)[2][7] | Standard clinical dosing regimens adapted for mice |
| Tumor Growth Inhibition (TGI) | Dose-dependent TGI; Complete suppression of tumor growth at 2.0 mg/kg in ASKA model over 30 days | Significant and dose-dependent inhibition of tumor growth[2] | Inferior TGI compared to this compound at 2.0 mg/kg |
| Mechanism of Action | Selective degradation of BRD9 protein[5] | Selective degradation of BRD9 protein[2][8] | DNA alkylating agent (Ifosfamide); Tyrosine kinase inhibitor (Pazopanib) |
| Long-Acting Formulation | LAI formulation demonstrated comparable efficacy to IV with less frequent dosing (once every 4 weeks)[4] | Not reported | Not applicable |
Table 2: Comparative Safety of this compound and CFT8634 in Preclinical Models
| Parameter | This compound | CFT8634 |
| Animal Models | Mouse, Rat, Cynomolgus Monkey[1] | Mouse[7][9] |
| Reported Preclinical Safety Findings | No cardiotoxicity signals observed in nonclinical animal studies at exposures ≥ fourfold those achieved at the highest clinical dose[3]. Long-acting injectable formulation was well-tolerated in mice[4]. IV administration (twice weekly) caused more weight loss than the LAI formulation[4]. | Preclinical safety data in publicly available sources is limited. |
| Clinically Observed Adverse Events (for context) | Dose-limiting toxicities of QTc prolongation and syncope observed in Phase 1[10]. | Cardiac toxicities observed in Phase 1, inhibiting advancement as a monotherapy[7]. |
Experimental Protocols
This compound Efficacy Study in ASKA Synovial Sarcoma CDX Model[1]
-
Animal Model: Immunodeficient mice bearing ASKA synovial sarcoma cell-derived xenografts.
-
Treatment Groups:
-
Vehicle control
-
This compound (0.1, 0.5, and 2.0 mg/kg, IV)
-
Ifosfamide (standard-of-care)
-
Pazopanib (standard-of-care)
-
-
Dosing Regimen: this compound administered intravenously. Dosing schedule for all agents was maintained for a 30-day period.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
CFT8634 Efficacy Study in Synovial Sarcoma PDX Model[2][6]
-
Animal Model: Immunodeficient mice engrafted with patient-derived synovial sarcoma tumors.
-
Treatment Groups:
-
Vehicle control
-
CFT8634 (various doses, administered orally, once daily)
-
-
Dosing Regimen: Daily oral gavage for the duration of the study.
-
Endpoints:
-
Tumor volume was measured to determine tumor growth inhibition.
-
Pharmacodynamic analysis of BRD9 protein degradation in tumor tissue.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a BRD9 protein degrader.
Caption: Generalized workflow for in vivo efficacy studies of this compound.
References
- 1. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. foghorntx.com [foghorntx.com]
- 5. foghorntx.com [foghorntx.com]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. Item - Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - figshare - Figshare [figshare.com]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FHD-609: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the BRD9 protein degrader, FHD-609, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step procedure for its disposal, grounded in safety data sheet recommendations and chemical hazard information.
This compound is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), investigated for its potential in treating cancers such as synovial sarcoma.[1][2][3][4][5] Due to its chemical nature and designated hazard classifications, specific protocols must be followed for its disposal.
Hazard Identification and Safety Precautions
According to the Global Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Acute aquatic toxicity (Category 1): Very toxic to aquatic life.[6]
-
Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[6]
Key precautionary measures when handling this compound include washing skin thoroughly after handling, not eating, drinking, or smoking when using the product, and avoiding its release into the environment.[6] In case of ingestion, it is advised to call a poison center or physician.[6]
Quantitative Data Summary
For easy reference, the key chemical and hazard information for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C47H56N8O6 | [6] |
| Molecular Weight | 828.997 g/mol | [6] |
| CAS Number | 2676211-64-4 | [6] |
| GHS Hazard Codes | H302, H400, H410 | [6] |
| GHS Precautionary Codes | P264, P270, P273, P301 + P312, P330, P391, P501 | [6] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." [6] This ensures that the compound is handled by professionals equipped to manage hazardous chemical waste and prevents environmental contamination.
Experimental Workflow for this compound Disposal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. A Phase I Study of this compound, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors | CellCarta [cellcarta.com]
- 5. This compound demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 6. This compound|2676211-64-4|MSDS [dcchemicals.com]
Comprehensive Safety and Handling Guide for FHD-609
This guide provides essential safety protocols and operational procedures for the handling and disposal of FHD-609, a potent and selective degrader of the BRD9 protein.[1][2][3] Given its mechanism of action as a cytotoxic agent in cancer research and its classification, all handling must be conducted with strict adherence to the safety measures outlined below to minimize exposure.[3][4]
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. As a potent compound under investigation, it should be handled with extreme caution, assuming high toxicity via all routes of exposure (inhalation, ingestion, and skin contact). The official GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) and Engineering Controls
Engineering controls are the primary means of minimizing exposure. PPE should be used in conjunction with these controls as the final barrier. For potent compounds like this compound, exposure should be kept "as low as reasonably achievable" (ALARA).
Engineering Controls:
-
Solid this compound: All work involving the powder form (e.g., weighing, aliquoting) must be performed within a certified containment device such as a negative pressure ventilated balance enclosure, a Class II biological safety cabinet, or a glove box to prevent aerosolization and inhalation.
-
Liquid this compound: Handling of solutions should be performed within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Double gloving is mandatory. Use two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are required at all times. When handling the solid powder outside of an isolator or during procedures with a splash risk, a face shield must be worn in addition to safety glasses.
-
Respiratory Protection: When handling solid this compound, a fit-tested N95 respirator is the minimum requirement, even when using a ventilated enclosure. For higher-risk activities or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) is recommended.
-
Skin and Body Protection: A disposable, solid-front laboratory coat with tight-fitting cuffs is required. Ensure it is fully buttoned. Full-length pants and closed-toe shoes are mandatory.
Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound powder (CAS No. 2676211-64-4)
-
Anhydrous or fresh DMSO
-
Calibrated analytical balance inside a ventilated enclosure
-
Chemical-resistant weigh paper or weigh boat
-
Spatula
-
Appropriately sized sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Preparation:
-
Designate a specific work area within the chemical fume hood for the procedure.
-
Don all required PPE as described in Section 2 (double gloves, safety glasses, face shield, disposable lab coat).
-
Place all necessary equipment (spatula, vials, DMSO) into the fume hood or ventilated enclosure.
-
-
Weighing this compound (Molecular Weight: 829.00 g/mol ):
-
Inside the ventilated balance enclosure, carefully transfer the desired amount of this compound powder onto the weigh paper. For 1 mL of a 10 mM solution, you will need 8.29 mg.
-
Use a "lift and tap" motion with the spatula to minimize aerosol generation. Avoid scraping or vigorous movements.
-
Once the target weight is achieved, carefully fold the weigh paper and place it into the labeled conical tube.
-
-
Solubilization:
-
Ensure the conical tube cap is securely fastened. Remove the tube from the balance enclosure and transfer it to the chemical fume hood.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. This compound is soluble in DMSO at concentrations up to 100 mg/mL.
-
Secure the cap and vortex the solution until the powder is completely dissolved.
-
-
Storage:
-
This compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term stability (up to 1 year).
-
-
Decontamination and Cleanup:
-
All disposable materials that contacted the powder (weigh paper, outer gloves, pipette tips) must be disposed of as cytotoxic solid waste.
-
Wipe down the spatula, balance, and work surfaces with a suitable decontamination solution (e.g., 70% ethanol (B145695) followed by a surface cleaner).
-
Operational Workflow and Disposal Plan
A systematic workflow is critical for safety. The following diagram and disposal plan provide a comprehensive overview from preparation to waste management.
Caption: Safe Handling Workflow for Potent Compounds.
Disposal Plan: All waste generated from handling this compound must be treated as cytotoxic waste and segregated accordingly.
-
Solid Cytotoxic Waste:
-
Container: Use a designated, puncture-proof container clearly labeled "Cytotoxic Waste" with the biohazard symbol.
-
Items: Includes used gloves, lab coats, weigh papers, pipette tips, and any other contaminated disposable labware.
-
-
Liquid Cytotoxic Waste:
-
Container: Use a designated, sealed, and shatter-proof container labeled "Cytotoxic Liquid Waste."
-
Items: Includes unused this compound solutions and contaminated solvents. Do not mix with other chemical waste streams.
-
-
Sharps Waste:
-
Container: Use a standard sharps container that is also labeled "Cytotoxic."
-
Items: Includes any needles or syringes used for administration in in vivo studies.
-
All waste must be disposed of through an approved hazardous waste management service in accordance with institutional and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
